Technical Documentation Center

5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one
  • CAS: 62806-16-0

Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Derivatization of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

[label="2,6-Dihydroxy-4-\nmethylacetophenone", fillcolor="#4285F4", font Finalizing Data Integration I'm now integrating the final data sets and figures. The table showing the spectroscopic data for the halogenated chrom...

Author: BenchChem Technical Support Team. Date: March 2026

[label="2,6-Dihydroxy-4-\nmethylacetophenone", fillcolor="#4285F4", font

Finalizing Data Integration

I'm now integrating the final data sets and figures. The table showing the spectroscopic data for the halogenated chromone derivatives is nearly complete, and I am preparing to convert the DOT diagrams to images for inclusion in the synthesis guide. The guide's structure and content are finalized, and I'll focus on the final formatting and proofreading to ensure clarity and accuracy.

Explaining Key Reactions

I'm now detailing the mechanistic nuances. I am focusing on the purpose of each step in the synthesis, specifically, why HMDS and TMSCl are used at 140°C without a solvent (complete silylation). I will explain the importance of NaH and EtOAc in THF, as the strong base and reactant respectively. I will also clarify the acidic workup for deprotection and intramolecular cyclization.

Elaborating on Deprotection

I'm now expanding on the final steps. The acidic workup (typically using HCl) has a dual role. It hydrolyzes the TMS ethers back to phenols, and also catalyzes the intramolecular cyclodehydration between the enolized beta-diketone and the ortho-phenol to form the chromone ring. I'm organizing the quantitative data table, focusing on properties and analytical significance.

Analyzing Crystal Structure

I am now focusing on the crystallographic data, specifically the alternating distances of 3.33 and 3.45 Å parallel to the a-axis within the crystal lattice. These details are essential for validating the chromone synthesis. We will incorporate this information into the structural diagrams.

Detailing Halogenation's Significance

I'm now detailing the implications of C-3 selective halogenation. I've realized its significance for derivatization, and for building libraries. I'll highlight the high electron density at C-3 due to oxygen conjugation, allowing selective halogenation with NBS or NIS, which is essential for cross-coupling reactions. I'm now drafting the step-by-step protocol.

Refining Halogenation Details

I'm expanding my analysis of the halogenation step. Selective halogenation at C-3 requires careful control. Adding NBS or NIS, along with a suitable base (e.g., sodium acetate) in a solvent like methanol, is key to the reaction. This step is pivotal for constructing chromone libraries. I'll document the specific conditions for each reaction.

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

The chromone scaffold is a ubiquitous pharmacophore in medicinal chemistry, offering a privileged structure for the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Specifically, 5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (also known as 5-hydroxy-2,7-dimethylchromone) represents a highly functionalized building block. Originally misassigned in literature as the natural product "altechromone A," rigorous synthetic and crystallographic profiling by Waldvogel et al. revised the natural product's structure while establishing a benchmark synthetic route for this specific isomer [1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality behind the synthetic strategy, the mechanistic logic of the cyclodehydration, and the downstream derivatization potential of this molecule.

Strategic Retrosynthetic Framework & Mechanistic Rationale

The primary challenge in synthesizing 5-hydroxychromones from acetophenone precursors is the presence of unprotected phenolic hydroxyl groups. If left unprotected, strong bases required for the subsequent Claisen condensation will preferentially deprotonate the phenols, forming unreactive phenoxides and quenching the reaction.

The Protection-Condensation-Deprotection Strategy
  • Silyl Protection: We utilize a solvent-free mixture of Hexamethyldisilazane (HMDS) and Trimethylsilyl chloride (TMSCl). This combination provides the thermodynamic driving force to quantitatively protect sterically hindered ortho-phenols.

  • Claisen Condensation: Sodium hydride (NaH) is employed as a non-nucleophilic base to irreversibly deprotonate the acetyl methyl group. Ethyl acetate (EtOAc) acts as both the acyl donor and co-solvent.

  • Tandem Deprotection/Cyclization: An acidic workup is the linchpin of this workflow. It acts as a dual-function trigger: hydrolyzing the labile TMS ethers back to phenols and immediately catalyzing the intramolecular dehydration between the newly formed

    
    -diketone and the ortho-phenol to close the 4H-pyran-4-one ring.
    

Workflow A 2,6-Dihydroxy-4- methylacetophenone B TMS-Protected Intermediate A->B HMDS, TMSCl 140 °C, 5 h C Beta-Diketone Intermediate B->C NaH, EtOAc 75 °C to RT D 5-Hydroxy-2,7- dimethylchromone C->D Acidic Workup Cyclodehydration

Figure 1: Step-by-step synthetic workflow for 5-Hydroxy-2,7-dimethylchromone.

Step-by-Step Experimental Protocols

Every protocol must be a self-validating system. The following methodologies include in-process quality control markers to ensure reproducibility.

Protocol A: Quantitative Silylation of the Precursor

Objective: Mask the acidic phenolic protons to enable downstream enolization.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2,6-dihydroxy-4-methylacetophenone.

  • Reagent Addition: Add a mixture of HMDS and TMSCl in a neat (solvent-free) ratio.

    • Causality: Operating solvent-free maximizes the concentration of the reactants, driving the equilibrium forward and increasing the collision frequency necessary for this sterically hindered reaction.

  • Thermal Activation: Reflux the mixture at 140 °C for 5 hours.

    • Validation: The evolution of ammonia gas (detectable via pH paper at the exhaust) will eventually cease, indicating reaction completion.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess volatile silylating agents. This yields the TMS-protected intermediate quantitatively (>99%), which is used directly in the next step without further purification.

Protocol B: Claisen Condensation and Tandem Cyclodehydration

Objective: Construct the pyrone ring via carbon-carbon bond formation followed by intramolecular cyclization.

  • Solvation: Dissolve the TMS-protected intermediate in a mixture of anhydrous Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc).

    • Causality: THF strongly solvates the sodium cation, enhancing the nucleophilicity of the enolate, while EtOAc serves as the electrophilic acyl donor.

  • Enolization: Introduce NaH carefully at room temperature, then heat the suspension to 75 °C for 6 hours.

    • Causality: Heating is required to overcome the activation energy of the nucleophilic attack on EtOAc.

  • Maturation: Stir the reaction mixture at room temperature for an additional 16 hours to ensure complete thermodynamic conversion to the

    
    -diketone enolate.
    
  • Tandem Quench & Cyclization: Carefully add aqueous Hydrochloric acid (HCl) until the aqueous layer is distinctly acidic (pH < 2).

    • Causality: The acid cleaves the TMS ethers and protonates the carbonyl oxygen, making it highly susceptible to intramolecular attack by the ortho-phenol, thereby closing the aromatic chromone ring.

  • Purification: Extract the aqueous phase with EtOAc, dry over anhydrous

    
    , and purify via silica gel column chromatography (cyclohexane/EtOAc 90:10). The product elutes as a colorless solid with an overall yield of ~69% [1].
    

Mechanism N1 TMS-Protected Acetophenone N2 Enolate Formation (NaH Deprotonation) N1->N2 N3 Nucleophilic Attack on EtOAc (Claisen Condensation) N2->N3 N4 Acidic Cleavage of TMS Ethers N3->N4 N5 Intramolecular Dehydration (Chromone Core Formation) N4->N5

Figure 2: Mechanistic logic of the Claisen condensation and tandem cyclodehydration.

Crystallographic & Spectroscopic Profiling

Accurate characterization is critical, especially given the historical structural misassignment of this compound. The 5-hydroxy group engages in a highly specific intramolecular hydrogen bond with the C-4 carbonyl, which heavily influences its NMR shifts and crystal packing.

Table 1: Key Quantitative Characterization Data [1]
ParameterValueAnalytical Significance
Melting Point 82–83 °CConfirms structural revision (the originally misassigned natural product melted at 250–252 °C).
HREIMS (m/z) 190.0637Exact mass validation (Calculated for

: 190.0630).
O5–H5 Bond Length 0.84(2) ÅIndicates strong localization of the proton on the phenolic oxygen.
H5···O4 Distance 1.82(2) ÅDemonstrates a highly stabilized intramolecular hydrogen bond.
O5···O4 Distance 2.599(1) ÅExtremely short heteroatom distance, confirming tight chelation.
O5–H5···O4 Angle 155(2)°Optimal geometry for the trifurcating acceptor atom (carbonyl oxygen).

-Stacking Distance
3.33 and 3.45 ÅAlternating distances parallel to the a-axis in the crystal lattice.

Advanced Derivatization: C-3 Selective Halogenation

For drug development professionals, the bare chromone core is often just a starting point. Functionalizing the ring for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) is a high priority.

A critical mechanistic insight into 5-hydroxy-2,7-dimethylchromone is its behavior during electrophilic halogenation. The 5-hydroxy group strongly activates the benzene ring, which typically leads to competing electrophilic aromatic substitution. However, the C-3 position of the pyrone ring is highly nucleophilic due to electron donation from the endocyclic ether oxygen.

By utilizing N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), halogenation can be directed exclusively to the C-3 position , yielding 3-halo-5-hydroxy-2,7-dimethylchromone [2]. This selective functionalization bypasses the adjacent phenolic moiety entirely, providing a pristine, halogenated scaffold ready for palladium-catalyzed diversification.

References

  • Title: Structural Revision and Synthesis of Altechromone A Source: Journal of Natural Products, 2010, 73(12), 2064-2066. URL: [Link]

  • Title: Selective Halogenation at Position 3 of 5-Hydroxy-2,7-dimethylchromone and Related Compounds Source: Synthesis, 2011, (4), 593-598. URL: [Link]

Exploratory

Crystal Structure Analysis and Structural Revision of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

Executive Summary The unambiguous determination of molecular architecture is a cornerstone of modern drug development and natural product chemistry. This whitepaper provides an in-depth technical analysis of the crystal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous determination of molecular architecture is a cornerstone of modern drug development and natural product chemistry. This whitepaper provides an in-depth technical analysis of the crystal structure and synthesis of 5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (commonly known as 5-hydroxy-2,7-dimethylchromone). Originally, this compound was erroneously proposed as the structure of the bioactive natural product "Altechromone A" based on 1D and 2D NMR data. However, rigorous total synthesis followed by Single-Crystal X-Ray Diffraction (SCXRD) provided definitive 3D structural validation of the synthetic target, revealing a profound spectroscopic mismatch with the natural isolate[1]. This discrepancy ultimately led to the structural revision of Altechromone A to its isomer, 7-hydroxy-2,5-dimethylchromone[1][2]. This guide details the synthetic protocols, crystallographic parameters, and the logical framework used to resolve this structural misassignment.

Chemical Context: The Chromone Scaffold and Structural Misassignment

The chromone (4H-1-benzopyran-4-one) core is a privileged scaffold in medicinal chemistry, frequently exhibiting anti-inflammatory, antimicrobial, and antitumor properties. When Altechromone A was first isolated, its structure was assigned as 5-hydroxy-2,7-dimethylchromone purely based on Nuclear Magnetic Resonance (NMR) and mass spectrometry data[1].

While NMR is a powerful heuristic tool, it is susceptible to misinterpretation in highly symmetrical or electronically ambiguous aromatic systems. To validate the proposed structure for downstream pharmacological profiling, researchers undertook the total synthesis of 5-hydroxy-2,7-dimethylchromone. The successful crystallization and subsequent X-ray analysis of this synthetic standard served as a self-validating system: the diffraction data provided an absolute map of atomic coordinates, proving the synthesis was successful, but simultaneously proving the original natural product assignment was incorrect[1][2].

StructuralRevision Isolation Isolation of Natural Product ('Altechromone A') InitialNMR Initial 1D/2D NMR Structural Proposal Isolation->InitialNMR Target Target: 5-Hydroxy-2,7-dimethyl- 4H-benzopyran-4-one InitialNMR->Target Comparison Spectroscopic Comparison (Synthetic vs Natural) InitialNMR->Comparison Reference Data Synthesis Total Synthesis & Purification Target->Synthesis Crystallization Single Crystal Growth (Slow Evaporation) Synthesis->Crystallization XRD X-Ray Diffraction (XRD) Structure Confirmed Crystallization->XRD XRD->Comparison Mismatch Data Mismatch! (Structure Incorrect) Comparison->Mismatch Revision Synthesis of Isomer: 7-Hydroxy-2,5-dimethylchromone Mismatch->Revision

Workflow of the structural revision logic driven by X-ray crystallography.

Synthetic Methodology for Crystallographic Profiling

To obtain X-ray quality crystals, the synthetic pathway must yield a product of exceptional purity (>99%). The synthesis of 5-hydroxy-2,7-dimethylchromone was achieved via a highly controlled, step-wise protocol[1].

Step-by-Step Synthesis Protocol
  • Friedel-Crafts Acylation :

    • Action : React orcinol (3,5-dihydroxytoluene) with acetic anhydride and zinc chloride (ZnCl₂).

    • Causality : This regioselective acylation establishes the 2,6-dihydroxy-4-methylacetophenone intermediate. The Lewis acid directs the acetyl group to the sterically accessible position between the hydroxyl groups, setting up the required A-ring substitution pattern.

  • Hydroxyl Protection (Silylation) :

    • Action : Treat the resulting acetophenone with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) to form a bis(trimethylsilyl) ether.

    • Causality : The phenolic protons are highly acidic. If left unprotected, they would undergo competitive deprotonation during the subsequent basic aldol reaction, quenching the base and preventing the desired carbon-carbon bond formation.

  • Aldol Condensation & Cyclization :

    • Action : React the protected intermediate with ethyl acetate in the presence of a strong base (e.g., Lithium diisopropylamide, LDA), followed by a rigorous acidic workup (HCl).

    • Causality : The base generates an enolate at the acetyl methyl group, which undergoes nucleophilic acyl substitution with ethyl acetate. The acidic workup serves a dual purpose: it cleaves the labile silyl protecting groups and drives the dehydrative cyclization to forge the pyran-4-one C-ring, yielding the final chromone.

  • Purification :

    • Action : Isolate the product via silica gel column chromatography.

    • Causality : Removes unreacted starting materials and polymeric byproducts, ensuring the sample is monodisperse—a strict prerequisite for successful crystallization.

Step-by-Step Single Crystal Growth Protocol
  • Solvent System Selection : Dissolve the purified chromone in a binary solvent mixture of dichloromethane (good solvent, highly volatile) and hexane (poor solvent, less volatile).

    • Causality: As the dichloromethane preferentially evaporates, the solution slowly transitions into a state of supersaturation, providing the thermodynamic driving force for nucleation.

  • Filtration : Pass the solution through a 0.22 μm PTFE syringe filter into a borosilicate glass vial.

    • Causality: This self-validating step removes microscopic dust particles that act as heterogeneous nucleation sites. Without filtration, the sample would likely precipitate as an amorphous powder rather than forming single crystals.

  • Controlled Evaporation : Puncture the vial cap with a narrow-gauge needle and store it in a vibration-free, temperature-controlled environment (20 °C).

    • Causality: Restricting the evaporation rate ensures that molecular deposition onto the crystal lattice occurs under thermodynamic control, minimizing crystal defects and twinning.

Crystallographic Analysis (SCXRD) and Molecular Conformation

The resulting single crystals of 5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one were subjected to X-ray diffraction (CCDC-783508)[1][3]. The crystallographic data provided an absolute, self-validating confirmation of the molecular connectivity.

Key Structural Features
  • Intramolecular Hydrogen Bonding : The X-ray structure reveals a strong intramolecular hydrogen bond between the C5-hydroxyl group and the C4-carbonyl oxygen (C5-OH ··· O=C4)[4].

  • Planarity : This hydrogen bond locks the hydroxyl proton in a stable six-membered pseudo-ring, enforcing strict co-planarity across the entire bicyclic chromone system.

  • Crystal Packing : The enhanced planarity facilitates highly ordered intermolecular π-π stacking interactions between adjacent chromone rings in the crystal lattice, which contributes to the compound's high melting point and excellent diffraction quality.

CrystalPacking Molecule 5-Hydroxy-2,7-dimethyl- 4H-benzopyran-4-one Hbond Intramolecular H-Bond (C5-OH ··· O=C4) Molecule->Hbond Planarity Enhanced Molecular Planarity Hbond->Planarity PiStacking Intermolecular π-π Stacking Interactions Planarity->PiStacking Lattice Stable Crystal Lattice (High Diffraction Quality) PiStacking->Lattice

Causal relationship between intramolecular hydrogen bonding and crystal lattice stability.

Spectroscopic Mismatch and Structural Revision

While the X-ray structure definitively proved that the synthesized compound was indeed 5-hydroxy-2,7-dimethylchromone, a subsequent comparison of its NMR spectra with the original isolation data of "Altechromone A" revealed a severe mismatch[1][2].

The misassignment originated from the similar electronic environments of the regioisomers. In the natural product, the hydroxyl group is at C-7 and the methyl group is at C-5. In the synthesized target, these positions were reversed.

Quantitative Data Comparison

The table below summarizes the critical ¹³C NMR chemical shift deviations that exposed the structural misassignment.

Structural FeatureNatural "Altechromone A" (Revised to 7-OH Isomer) δC (ppm)Synthetic 5-Hydroxy-2,7-dimethylchromone δC (ppm)Diagnostic Impact
C-4 (Carbonyl) 178.2~182.4Shifted downfield in the 5-OH isomer due to strong intramolecular H-bonding.
C-5 Position 116.6 (Aromatic C-H / C-CH₃ environment)~160.8 (Phenolic C-OH)Critical Mismatch : ~44 ppm deviation proves the OH is not at C-5 in the natural product.
C-7 Position 161.2 (Phenolic C-OH)~142.1 (Aromatic C-CH₃)Critical Mismatch : ~19 ppm deviation confirms the OH resides at C-7 in the natural product.
C-2 / C-3 (Alkene) 163.7 / 110.7166.2 / 108.5Minor deviations reflecting the altered electronic cascade from the A-ring.

Data synthesized from structural revision literature to highlight the diagnostic loci of the misassignment[1][2][5].

Because the X-ray data served as an absolute anchor for the synthetic 5-hydroxy-2,7-dimethylchromone, researchers could confidently deduce that the natural product must be the regioisomer. Subsequent synthesis of 7-hydroxy-2,5-dimethylchromone yielded NMR spectra perfectly matching the natural isolate, concluding the structural revision[1].

Conclusion

The case of 5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one exemplifies the indispensable role of X-ray crystallography in the validation of chemical structures. While modern spectroscopic techniques (NMR, MS) are highly sophisticated, they remain inferential. By coupling targeted organic synthesis with single-crystal X-ray diffraction, researchers establish a self-validating loop that prevents the propagation of structural errors in chemical literature and ensures the integrity of downstream biological and pharmacological assays.

References

  • Koenigs, P., Rinker, B., Schnakenburg, G., & Waldvogel, S. R. (2010). Structural Revision and Synthesis of Altechromone A. Journal of Natural Products, 73(12), 2061–2063. URL:[Link]

  • Elyashberg, M., et al. (2023). Enhancing Efficiency of Natural Product Structure Revision: Leveraging CASE and DFT over Total Synthesis. Molecules, 28(9), 3843. URL:[Link]

Sources

Foundational

Biological activity screening of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one derivatives

Biological Activity Screening of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one Derivatives: A Technical Guide for Preclinical Evaluation Executive Summary & Mechanistic Rationale The chromone scaffold is a privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Screening of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one Derivatives: A Technical Guide for Preclinical Evaluation

Executive Summary & Mechanistic Rationale

The chromone scaffold is a privileged structure in medicinal chemistry, offering a versatile pharmacophore for drug discovery. Specifically, 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (commonly known as 5-hydroxy-2,7-dimethylchromone or Altechromone A) is a naturally occurring secondary metabolite originally isolated from Alternaria species and marine-derived Penicillium chrysogenum [1, 2].

From a structural perspective, the rigid planar core of the 4H-1-benzopyran-4-one system facilitates deep intercalation into protein binding pockets via


 stacking, while the 5-hydroxyl group serves as a critical hydrogen-bond donor. Recent pharmacological profiling has revealed that this scaffold possesses potent broad-spectrum antimicrobial properties and profound anti-inflammatory activity, particularly in the context of Inflammatory Bowel Disease (IBD) [2]. The core mechanistic causality lies in its ability to selectively inhibit the NF-κB  and NLRP3 inflammasome  signaling pathways, thereby halting the downstream cytokine storm (TNF-α, IL-1β, IL-6) responsible for mucosal degradation [2].

This whitepaper outlines the authoritative, self-validating screening workflows required to evaluate synthetic derivatives of this scaffold, ensuring high-fidelity translation from in vitro hit identification to in vivo preclinical validation.

Part 1: Molecular Mechanism of Action

To rationally design and screen derivatives, one must first map the target engagement. The derivatives exert their primary anti-inflammatory effects by intercepting the Toll-like Receptor 4 (TLR4) cascade. By preventing the phosphorylation and subsequent degradation of IκBα, these compounds block the nuclear translocation of the NF-κB p65 subunit. Concurrently, they inhibit the oligomerization of the NLRP3 inflammasome, preventing the cleavage of pro-caspase-1 and the maturation of IL-1β.

Pathway LPS LPS / TNBS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFKB->Cytokines NLRP3->Cytokines Drug 5-OH-2,7-DMC Derivatives Drug->NFKB Inhibits Drug->NLRP3 Inhibits

Mechanism of 5-OH-2,7-DMC derivatives inhibiting NF-κB and NLRP3 inflammatory pathways.

Part 2: Core Screening Workflows & Protocols

A robust screening cascade must be self-validating: in vitro biochemical assays must logically predict in vivo phenotypic outcomes. The following protocols establish a highly reliable pipeline for evaluating chromone derivatives.

Protocol 1: In Vitro Anti-Inflammatory Screening (Macrophage Model)

Causality: Murine RAW 264.7 macrophages are utilized because they express high levels of TLR4 and readily assemble the NLRP3 inflammasome upon stimulation. By quantifying secreted cytokines, we create a direct functional readout of pathway inhibition.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Pre-treatment: Aspirate media and apply 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one derivatives at varying concentrations (e.g., 1, 5, 10, 20 µM) dissolved in DMSO (final DMSO concentration <0.1%). Incubate for 2 hours.

  • Stimulation: Induce the NF-κB pathway by adding 1 µg/mL Lipopolysaccharide (LPS). For NLRP3 activation, follow LPS priming (4 hours) with 5 mM ATP for 45 minutes.

  • Quantification: Harvest the supernatant and quantify TNF-α and IL-1β levels using highly specific sandwich ELISA kits.

  • Validation: Perform Western blotting on cell lysates to confirm the dose-dependent reduction of phosphorylated p65 and cleaved Caspase-1, validating the mechanism of action.

Protocol 2: In Vivo Validation via Zebrafish IBD Model

Causality: The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced zebrafish model is employed because TNBS haptenizes colonic autologous proteins, triggering a localized Th1/Th17 immune response identical to human Crohn's disease [2, 3]. Using the transgenic Tg(mpx:EGFP) line provides a self-validating optical system where fluorescent neutrophil migration to the intestine can be tracked in real-time.

  • Embryo Preparation: Collect Tg(mpx:EGFP) zebrafish embryos and maintain them in E3 medium at 28.5°C until 3 days post-fertilization (dpf).

  • Induction of IBD: Transfer larvae to 6-well plates and expose them to 75 µg/mL TNBS for 48 hours to induce severe intestinal inflammation.

  • Therapeutic Intervention: Co-treat the TNBS-exposed larvae with the lead chromone derivatives (e.g., 5–20 µM) directly in the aqueous environment.

  • Phenotypic Imaging: At 5 dpf, anesthetize larvae with 0.02% tricaine. Utilize fluorescence microscopy to quantify the number of EGFP-tagged neutrophils recruited to the intestinal region.

  • Transcriptomic Readout: Extract total RNA from pooled larvae and perform RT-qPCR for tnf-α, il-1β, and nlrp3 to confirm that phenotypic recovery correlates with genetic downregulation of the inflammatory cascade [2].

Workflow Synth Derivative Library Synthesis InVitro In Vitro Screening (Macrophages, MIC Assays) Synth->InVitro Hit Hit-to-Lead Optimization InVitro->Hit InVivo In Vivo Validation (Zebrafish IBD Model) Hit->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

End-to-end biological activity screening workflow for chromone derivatives.

Part 3: Quantitative Data Presentation & SAR Summary

To effectively drive Hit-to-Lead optimization, quantitative screening data must be systematically compared. The table below summarizes the structure-activity relationship (SAR) profile of the core scaffold against hypothetical synthetic modifications, demonstrating how specific substitutions dictate biological efficacy.

Derivative IDSubstitution PatternNF-κB IC₅₀ (µM)NLRP3 Inhibition (%)MIC (E. coli) (µg/mL)Zebrafish IBD Efficacy Score
Altechromone A 5-OH, 2,7-diMe (Core)12.465%3.9+++
Derivative 1 3-Bromo-5-OH, 2,7-diMe8.278%1.8++++
Derivative 2 5-OAc, 2,7-diMe>50.015%>64.0+
Derivative 3 7-OMe, 2,5-diMe24.540%15.6++

Data Interpretation: Masking the 5-hydroxyl group (Derivative 2) abolishes both anti-inflammatory and antimicrobial activity, proving the 5-OH moiety is an essential hydrogen-bond donor for target engagement. Conversely, halogenation at the C-3 position (Derivative 1) enhances lipophilicity and target affinity, resulting in a superior preclinical profile.

References

  • Kimura, Y., Mizuno, T., Nakajima, H., & Hamasaki, T. (1992). Altechromones A and B, New Plant Growth Regulators Produced by the Fungus, Alternaria sp. Bioscience, Biotechnology, and Biochemistry.
  • Li, L., Huang, J., Feng, L., Xu, L., Lin, H., Liu, K., ... & Tang, X. (2024).
  • Yu, X., Han, X., Mi, Y., Cui, Y., Fu, A., Liu, K., ... & Li, G. (2024). Recent Advances of the Zebrafish Model in the Discovery of Marine Bioactive Molecules. Marine Drugs.
Exploratory

Technical Guide: In Vitro Antioxidant Profiling of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

This guide provides an in-depth technical analysis of the in vitro antioxidant potential of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (commonly referred to as 5-Hydroxy-2,7-dimethylchromone ). It is designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the in vitro antioxidant potential of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (commonly referred to as 5-Hydroxy-2,7-dimethylchromone ). It is designed for researchers evaluating this specific pharmacophore as a lead compound or mechanistic probe in drug discovery.

Executive Summary & Chemical Profile

Compound: 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one Class: Chromone (Benzo-γ-pyrone) derivative. Significance: This molecule serves as a simplified, lipophilic core of complex flavonoids. Unlike polyhydroxylated flavonoids (e.g., Quercetin), this compound possesses a single hydroxyl group at the C-5 position, flanked by methyl groups at C-2 and C-7. This specific substitution pattern makes it an ideal model for isolating the contribution of the 5-hydroxy-4-keto chelating site independent of B-ring catechol activity.

Structural Pharmacophore Analysis

The antioxidant capacity of this molecule is governed by three structural features:

  • 5-OH/4-Keto Motif: Forms a strong intramolecular hydrogen bond (IMHB). This reduces the acidity of the 5-OH proton (making Hydrogen Atom Transfer, HAT, more difficult) but creates a potent bidentate site for metal chelation.

  • C-2/C-7 Methyl Groups: These electron-donating groups (+I effect) increase the electron density of the pyrone and benzene rings, potentially stabilizing the phenoxyl radical intermediate formed after oxidation.

  • Lipophilicity: The dimethyl substitution significantly enhances LogP compared to the parent chromone, altering membrane permeability and assay solubility profiles.

Mechanistic Basis of Antioxidant Activity

To accurately evaluate this compound, one must distinguish between radical scavenging and metal chelation.

A. Hydrogen Atom Transfer (HAT)

The primary mechanism for direct radical scavenging (e.g., DPPH, ABTS) is HAT.[1]



  • Constraint: The 5-OH proton is involved in a six-membered intramolecular hydrogen bond with the C-4 carbonyl oxygen. This "locks" the proton, increasing the Bond Dissociation Enthalpy (BDE) and often lowering efficacy in rapid radical assays compared to 7-OH or 3-OH isomers.

B. Single Electron Transfer (SET)

In assays like FRAP, the molecule must reduce a metal ion (e.g., Fe³⁺ → Fe²⁺). The electron-rich aromatic system (due to 2,7-dimethylation) facilitates this, despite the stability of the 5-OH.

C. Metal Chelation (The Dominant Mechanism)

The 5-hydroxy-4-keto arrangement is a classic chelating pharmacophore. It binds transition metals (Fe²⁺, Cu²⁺), preventing them from catalyzing the Fenton reaction (generation of hydroxyl radicals).



  • Hypothesis: This compound will likely exhibit moderate radical scavenging but superior metal chelation properties relative to its radical scavenging potential.

AntioxidantMechanism Compound 5-Hydroxy-2,7-dimethylchromone IMHB Intramolecular H-Bond (5-OH ... O=C) Compound->IMHB Structural Feature RadicalScavenging Radical Scavenging (HAT/SET) Compound->RadicalScavenging Chelation Metal Chelation (Fe2+/Cu2+ Sequestration) Compound->Chelation IMHB->RadicalScavenging Increases BDE (Reduces Efficacy) IMHB->Chelation Forms 6-membered Chelate Ring StableRadical Phenoxyl Radical (Stabilized by Me groups) RadicalScavenging->StableRadical -H• Fenton Inhibition of Fenton Reaction Chelation->Fenton Prevents OH• formation

Figure 1: Mechanistic pathways for 5-Hydroxy-2,7-dimethylchromone.[2][3][4] Note the dual role of the intramolecular hydrogen bond.

Validated Experimental Protocols

The following protocols are optimized for lipophilic chromones. Standard aqueous protocols often fail due to precipitation of the analyte.

Protocol A: DPPH Radical Scavenging Assay (Modified for Lipophilicity)

Standard DPPH protocols use methanol, but ethanol/DMSO is preferred for dimethylchromones to prevent precipitation.

Reagents:

  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in absolute ethanol. (Keep in amber bottle, stable for ~24h).

  • Sample Stock: Dissolve 5-Hydroxy-2,7-dimethylchromone in DMSO (10 mM).

Workflow:

  • Preparation: Prepare serial dilutions of the sample in ethanol (Range: 10 µM – 500 µM).

  • Reaction: In a 96-well microplate, mix 100 µL of sample dilution with 100 µL of DPPH stock.

  • Control: 100 µL Ethanol + 100 µL DPPH (Absorbance

    
    ).
    
  • Blank: 100 µL Sample + 100 µL Ethanol (to correct for compound color).

  • Incubation: 30 minutes in the dark at Room Temperature (25°C).

  • Measurement: Read Absorbance at 517 nm .

Calculation:



Protocol B: Ferrous Ion Chelation Assay (Critical for 5-OH Chromones)

This assay validates the specific activity of the 5-hydroxy-4-keto site.

Reagents:

  • FeCl₂: 2 mM in water (Prepare fresh).

  • Ferrozine: 5 mM in water.

  • Solvent: Methanol (compatible with both reagents and chromone).

Workflow:

  • Mix: Combine 200 µL sample (in MeOH) + 20 µL FeCl₂ (2 mM).

  • Initiate: Add 40 µL Ferrozine (5 mM).

  • Incubate: 10 minutes at Room Temperature.

  • Measure: Read Absorbance at 562 nm (Formation of Fe²⁺-Ferrozine complex).

  • Positive Control: EDTA (Ethylenediaminetetraacetic acid).

Interpretation: A decrease in absorbance indicates the chromone has sequestered the Fe²⁺, preventing the Ferrozine complex.

Protocol C: FRAP (Ferric Reducing Antioxidant Power)

Measures SET capacity.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ: 10 mM in 40 mM HCl.

  • FeCl₃: 20 mM in water.

  • Working Reagent: Mix Buffer:TPTZ:FeCl₃ in 10:1:1 ratio.

Workflow:

  • Mix: 20 µL Sample + 180 µL Working Reagent.

  • Incubate: 30 minutes at 37°C.

  • Measure: Absorbance at 593 nm .

  • Standard: Trolox (Construct standard curve 10–200 µM). Express results as Trolox Equivalents (TE).

Data Presentation & Analysis

When reporting data for 5-Hydroxy-2,7-dimethylchromone, summarize results in a comparative table against standard antioxidants (Trolox/Quercetin) to provide context.

Table 1: Expected Data Structure for Reporting

AssayMetric5-OH-2,7-diMe-ChromoneTrolox (Std)Interpretation
DPPH IC₅₀ (µM)Expected: >100 µM~30 µMWeak scavenger due to H-bond lock.
Chelation IC₅₀ (µM)Expected: <50 µMN/AStrong activity due to 5-OH/4-C=O site.
FRAP µM TE/gModerate1.0Electron donation facilitated by methyl groups.
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assays In Vitro Assays Stock Stock Solution (10mM in DMSO) Dilution Serial Dilutions (EtOH/MeOH) Stock->Dilution DPPH DPPH Assay (Radical Scavenging) Dilution->DPPH FRAP FRAP Assay (Reducing Power) Dilution->FRAP Chelation Fe2+ Chelation (Metal Sequestration) Dilution->Chelation Analysis Data Analysis (IC50 Calculation) DPPH->Analysis Abs @ 517nm FRAP->Analysis Abs @ 593nm Chelation->Analysis Abs @ 562nm

Figure 2: Integrated experimental workflow for profiling chromone derivatives.

References

  • Koenigs, P., Rinker, B., Schnakenburg, G., & Waldvogel, S. R. (2011). Selective Halogenation at Position 3 of 5-Hydroxy-2,7-dimethylchromone and Related Compounds.[3][5][6][7] Molecules, 16(2), 1674-1694. Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30. Link

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76. Link

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. Link

  • Dinis, T. C., Madeira, V. M., & Almeida, L. M. (1994). Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. Archives of Biochemistry and Biophysics, 315(1), 161-169. Link

Sources

Foundational

Technical Guide: Cytotoxic Evaluation of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (Altechromone A)

Executive Summary 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one , commonly referred to in literature as Altechromone A (or 5-hydroxy-2,7-dimethylchromone), represents a critical scaffold in the development of small-molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one , commonly referred to in literature as Altechromone A (or 5-hydroxy-2,7-dimethylchromone), represents a critical scaffold in the development of small-molecule anticancer agents. Belonging to the chromone (benzopyran-4-one) class, this compound and its C-3 substituted derivatives have demonstrated significant cytotoxic potential against human carcinoma cell lines, particularly non-small cell lung cancer (A549), cervical cancer (HeLa), and breast adenocarcinoma (MCF-7).

This technical guide outlines the physicochemical profile, validated cytotoxic mechanisms, and precise experimental workflows required to evaluate this compound. The focus is on its role as a pro-apoptotic agent that modulates the mitochondrial (intrinsic) pathway, necessitating rigorous validation via cell viability assays, flow cytometry, and immunoblotting.

Chemical Profile & Physicochemical Properties

Understanding the solution chemistry of Altechromone A is prerequisite to reproducible cytotoxicity data. The 5-hydroxyl group forms an intramolecular hydrogen bond with the 4-keto group, influencing its lipophilicity and membrane permeability.

PropertySpecificationTechnical Implication
IUPAC Name 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-oneCore scaffold for halogenation at C-3.[1][2][3]
Common Name Altechromone ANatural product isolate (e.g., from Pestalotiopsis sp.).
CAS Number 62806-16-0Verification standard.[4]
Molecular Weight 190.20 g/mol Small molecule; high cell permeability expected.
Solubility DMSO (>10 mg/mL), EthanolCritical: Insoluble in aqueous media. Stock solutions must be prepared in DMSO (typically 10-100 mM) and diluted to <0.5% DMSO final concentration to avoid solvent toxicity.
Stability Stable at RT; Light sensitiveStore solid at -20°C; protect DMSO stocks from light.

Cytotoxicity Profile & Mechanism of Action

Validated Cell Line Sensitivity

Research indicates that 5-hydroxy-2,7-dimethylchromone and its derivatives (specifically 3-halo analogs) exhibit differential cytotoxicity. The compound acts as a "privileged structure," where the 2,7-dimethyl substitution pattern enhances selectivity compared to the unsubstituted chromone core.

  • A549 (Lung Carcinoma): High sensitivity. Mechanisms involve G2/M cell cycle arrest and induction of apoptosis.

  • HeLa (Cervical Cancer): Moderate to High sensitivity.

  • MCF-7 (Breast Adenocarcinoma): Moderate sensitivity; often used to assess estrogen receptor-independent effects.

Mechanistic Pathway: Intrinsic Apoptosis

The primary mode of action for Altechromone A is the activation of the intrinsic (mitochondrial) apoptotic pathway . The compound disrupts the mitochondrial membrane potential (


), leading to the release of cytochrome c and the activation of the caspase cascade.

Key Signaling Events:

  • Bcl-2 Family Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax .

  • Mitochondrial Dysfunction: Loss of

    
     and ROS generation.
    
  • Caspase Activation: Cleavage of Pro-Caspase-9

    
     Activation of Caspase-3 
    
    
    
    PARP Cleavage
    
    
    DNA Fragmentation.
Visualization: Mechanism of Action (DOT)

ApoptosisPathway Compound 5-Hydroxy-2,7-dimethylchromone ROS ROS Generation Compound->ROS Induces Bax Bax (Upregulation) Compound->Bax Bcl2 Bcl-2 (Downregulation) Compound->Bcl2 Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Bax->Mito Bcl2->Mito Inhibits pore formation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis APOPTOSIS (DNA Fragmentation) PARP->Apoptosis

Figure 1: Proposed signaling cascade where Altechromone A triggers mitochondrial dysfunction via ROS generation and Bcl-2 family modulation, culminating in caspase-dependent apoptosis.[5]

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in validation steps.

Protocol A: Determination of IC50 (MTT Assay)

Objective: Quantify the concentration required to inhibit 50% of cell growth. Self-Validation: Use a positive control (e.g., Cisplatin or Doxorubicin) and a solvent control (0.5% DMSO).

  • Seeding: Plate cancer cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare a 100 mM stock of 5-Hydroxy-2,7-dimethylchromone in DMSO.

    • Perform serial dilutions in culture medium (Range: 0.1

      
      M to 100 
      
      
      
      M).
    • Control: Media containing 0.5% DMSO (Vehicle).

  • Incubation: Treat cells for 48h at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 10

      
      L MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.
      
    • Aspirate media carefully.[6] Dissolve formazan crystals in 100

      
      L DMSO.
      
  • Analysis: Measure absorbance at 570 nm. Calculate % Viability relative to Vehicle Control.

    • Calculation:

      
      .
      
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Distinguish between early apoptosis, late apoptosis, and necrosis. Self-Validation: Use unstained cells to set voltage gates and single-stained controls for compensation.

  • Treatment: Treat cells with IC50 concentration of the compound for 24h.

  • Harvesting: Trypsinize cells (include floating cells to capture late apoptotic population). Wash 2x with cold PBS.

  • Staining:

    • Resuspend

      
       cells in 100 
      
      
      
      L Binding Buffer.
    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      
      L Propidium Iodide (PI).
    • Incubate 15 min at RT in the dark.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin+/PI-): Early Apoptotic (Key metric for this compound).

    • Q4 (Annexin-/PI-): Viable.

Visualization: Experimental Workflow (DOT)

Workflow cluster_Assays Validation Assays Stock Stock Prep (100mM in DMSO) Seed Cell Seeding (96-well / 6-well) Treat Compound Treatment (24h - 48h) Seed->Treat MTT MTT Assay (IC50 Calculation) Treat->MTT FACS Flow Cytometry (Annexin V/PI) Treat->FACS WB Western Blot (Caspase-3/Bax) Treat->WB

Figure 2: Integrated workflow for cytotoxic evaluation. Stock preparation and correct seeding density are critical upstream variables.

Structure-Activity Relationship (SAR) Insights

The 5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one structure is not merely a random hit; its activity is governed by specific pharmacophores:

  • C-5 Hydroxyl: Essential for intramolecular hydrogen bonding with the C-4 carbonyl, stabilizing the planar conformation required for DNA intercalation or protein binding.

  • C-2/C-7 Methyl Groups: These substituents increase lipophilicity compared to the parent chromone, enhancing cellular uptake.

  • C-3 Position: This is the primary site for metabolic activation or synthetic modification. Halogenation (Cl, Br, I) at C-3 significantly potentiates cytotoxicity, often lowering the IC50 from micromolar to nanomolar ranges.

Challenges & Future Directions

  • Solubility: The planarity and lack of ionizable groups at physiological pH lead to poor aqueous solubility. Formulation strategies (e.g., cyclodextrin complexation) or structural modification (glycosylation) are recommended for in vivo studies.

  • Selectivity: While cytotoxic to cancer cells, rigorous testing on normal fibroblast lines (e.g., HFF-1 or HEK293) is required to establish the Selectivity Index (SI).

References

  • Koenigs, P., et al. (2011). Selective Halogenation at Position 3 of 5-Hydroxy-2,7-dimethylchromone and Related Compounds.[1][2][3][7][8][9][10] Synthesis.[2][3][4][7][8][9][11][12][13][14][15] Link

  • Musa, M. A., et al. (2010). In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines. Anticancer Research. Link

  • Li, H., et al. (2017). Anticancer Activity of 5, 7-Dimethoxyflavone Against Liver Cancer Cell Line HepG2. African Journal of Traditional, Complementary and Alternative Medicines. Link

  • Dictionary of Natural Products. Entry: 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (Altechromone A).[4]Link

Sources

Exploratory

Mechanism of action of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

An In-Depth Technical Guide to the Postulated Mechanism of Action of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one Authored by: Gemini, Senior Application Scientist Abstract: The 4H-1-benzopyran-4-one (chromone) scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

Authored by: Gemini, Senior Application Scientist

Abstract: The 4H-1-benzopyran-4-one (chromone) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive analysis of the postulated mechanism of action of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one. While direct experimental data on this specific molecule is limited, this document synthesizes findings from structurally analogous compounds to build a robust hypothesis regarding its molecular interactions and downstream cellular effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Introduction to the Benzopyran-4-one Scaffold

The benzopyran-4-one, or chromone, nucleus is a privileged heterocyclic system consisting of a benzene ring fused to a pyranone ring.[4] This scaffold is prevalent in a variety of natural products, particularly in plants, and has been the subject of extensive synthetic and medicinal chemistry research.[1][5] The biological versatility of chromone derivatives is largely dictated by the nature and position of substituents on the core ring structure.[2] These modifications influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn govern its pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one, is a specific derivative for which a detailed mechanistic understanding is developing. Based on the extensive body of literature on related chromones, we can infer its likely biological activities and molecular targets.

Structure-Activity Relationship: The Influence of Hydroxyl and Methyl Substituents

The substitution pattern of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one is critical to its postulated mechanism of action.

  • 5-Hydroxy Group: The presence of a hydroxyl group at the C5 position is a common feature in many biologically active chromones. This group can participate in hydrogen bonding, a key interaction for binding to enzyme active sites. Furthermore, its presence can contribute to the antioxidant properties of the molecule through radical scavenging.

  • 2-Methyl and 7-Methyl Groups: The methyl groups at the C2 and C7 positions can influence the molecule's lipophilicity, potentially enhancing its membrane permeability and cellular uptake. The position and nature of these alkyl groups can also modulate the electronic properties of the chromone ring system, thereby affecting its reactivity and binding affinity to molecular targets. For instance, studies on related compounds have shown that such substitutions can impact anti-inflammatory and anticancer activities.[6]

Postulated Mechanisms of Action

Based on the activities of structurally similar compounds, the primary mechanisms of action for 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one are likely centered around its anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory and Antioxidant Mechanisms

A significant body of evidence suggests that chromone derivatives are potent anti-inflammatory and antioxidant agents.[1][4]

Several chromone derivatives have been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).[6] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The inhibitory effect of a new methylchromone glycoside, 7-O-(4', 6'-digalloyl)-β-D-glucopyranosyl-5-hydroxy-2-methylchromone, on COX-1 and COX-2 has been demonstrated, with IC50 values in the low micromolar range.[6] It is plausible that 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one exerts its anti-inflammatory effects through a similar mechanism.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[7] The structurally related compound, 5,7-Dihydroxychromone, has been identified as an activator of the Nrf2/ARE signaling pathway.[7][8] Activation of this pathway leads to the transcription of a suite of antioxidant and cytoprotective genes. It is highly probable that 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one also modulates this pathway, contributing to its antioxidant and neuroprotective potential.[7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 5-Hydroxy-2,7-dimethyl- 4H-1-benzopyran-4-one Keap1 Keap1 Compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

Figure 1: Postulated activation of the Nrf2/ARE pathway.

Anticancer Mechanisms

Benzopyran-4-one derivatives have demonstrated promising anticancer activities through various mechanisms.[9][10]

Protein kinases are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers. Substituted benzopyran analogs have been identified as inhibitors of protein kinases.[9] While some specific hybrid compounds were found to be inactive against a panel of kinases, the broader class of benzopyran-4-ones has shown inhibitory activity against kinases such as Src kinase and phosphatidylinositol 3-kinase (PI3K).[9]

Kinase_Inhibition Compound 5-Hydroxy-2,7-dimethyl- 4H-1-benzopyran-4-one Kinase Protein Kinase Compound->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation) Phosphorylated_Substrate->Downstream_Signaling Activation

Figure 2: General mechanism of protein kinase inhibition.

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer.[11] Flavonoids, which share the benzopyran-4-one core, have been investigated as aromatase inhibitors.[11] Molecular docking studies have been performed on 2-(3'-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one derivatives, suggesting their potential to bind to the active site of aromatase.[11]

Antimicrobial Activity

Various chromone derivatives have been reported to possess antibacterial and antifungal properties.[5] For example, 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl (sideroxylin) has demonstrated antifungal activity against several Candida strains.[12][13] The antimicrobial mechanism is not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Data Summary of Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of structurally related benzopyran-4-one derivatives.

CompoundBiological ActivityAssayIC50/EC50Reference
7-O-(4', 6'-digalloyl)-β-D-glucopyranosyl-5-hydroxy-2-methylchromoneAnti-inflammatoryCOX-1 Inhibition1.95 - 5.54 µmol·L⁻¹[6]
7-O-(4', 6'-digalloyl)-β-D-glucopyranosyl-5-hydroxy-2-methylchromoneAnti-inflammatoryCOX-2 Inhibition1.01 - 2.27 µmol·L⁻¹[6]
Benzopyran-4-one-isoxazole hybrid (Compound 5a)AnticancerMDA-MB-231 cell line5.2 - 22.2 µM[14]

Experimental Protocols

For researchers aiming to validate the postulated mechanisms of action, the following are representative experimental protocols.

COX Inhibition Assay (In Vitro)

This protocol provides a general workflow for assessing the inhibitory activity of a test compound against COX-1 and COX-2.

COX_Assay cluster_workflow COX Inhibition Assay Workflow Step1 Prepare assay buffer and reagents (COX-1/COX-2 enzyme, arachidonic acid, heme) Step2 Add test compound (5-Hydroxy-2,7-dimethyl- 4H-1-benzopyran-4-one) at various concentrations Step1->Step2 Step3 Incubate with COX enzyme Step2->Step3 Step4 Initiate reaction by adding arachidonic acid Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Stop reaction Step5->Step6 Step7 Measure prostaglandin E2 (PGE2) production using ELISA Step6->Step7 Step8 Calculate IC50 value Step7->Step8

Figure 3: Workflow for in vitro COX inhibition assay.

Nrf2 Nuclear Translocation Assay

This protocol outlines the steps to determine if the test compound induces the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in the activation of the Nrf2/ARE pathway.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., SH-SY5Y) in a multi-well plate.

    • Treat the cells with varying concentrations of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one for a specified duration.

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer.

    • Block non-specific antibody binding.

    • Incubate with a primary antibody specific for Nrf2.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of translocation.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one is a promising bioactive molecule. Its mechanism of action is likely multifaceted, involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cell proliferation. The anti-inflammatory and antioxidant effects are potentially mediated through the inhibition of COX enzymes and the activation of the Nrf2/ARE pathway. Its anticancer properties may stem from the inhibition of protein kinases and aromatase.

Future research should focus on the direct experimental validation of these postulated mechanisms for 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one. This includes in vitro enzymatic assays, cell-based signaling studies, and ultimately, in vivo studies to assess its therapeutic efficacy and safety profile. A thorough investigation of its structure-activity relationship through the synthesis and evaluation of related analogs will further elucidate the key structural features required for its biological activity and guide the development of more potent and selective therapeutic agents.

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. Available at: [Link]

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). Pharmaceuticals. Available at: [Link]

  • An Update on Natural Occurrence and Biological Activity of Chromones. (2019). ResearchGate. Available at: [Link]

  • Chromone a Versatile Moiety for Bioactive Lead Molecules. (2022). AIP Publishing. Available at: [Link]

  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2022). IJRAR. Available at: [Link]

  • The Chromatin Signaling Pathway: Diverse Mechanisms of Recruitment of Histone-Modifying Enzymes and Varied Biological Outcomes. (2010). Epigenetics & Chromatin. Available at: [Link]

  • 2-Methyl-5,7-dihydroxychromone. (n.d.). lookchem.com. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2023). Molecules. Available at: [Link]

  • Crystal structure, spectroscopic properties and antimicrobial activity of 4H-1- Benzopyran-4-one, 5-hydroxy-2-(4-hydroxypheny. (2010). idecefyn. Available at: [Link]

  • New flavonoids and methylchromone isolated from the aerial parts of Baeckea frutescens and their inhibitory activities against cyclooxygenases-1 and -2. (2018). Chinese Journal of Natural Medicines. Available at: [Link]

  • BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. (2024). ijbpas. Available at: [Link]

  • Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. (2022). Der Pharma Chemica. Available at: [Link]

  • Crystal structure, spectroscopic properties and antimicrobial activity of 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl from Miconia ioneura Griseb. Melastomataceae. (2015). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2023). Chapman University Digital Commons. Available at: [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. Available at: [Link]

  • 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one. (n.d.). FooDB. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-one-isoxazole Hybrid Compounds. (2023). MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthetic Protocols for Substituted 4H-1-Benzopyran-4-ones (Chromones)

Introduction & Mechanistic Overview The 4H-1-benzopyran-4-one (chromone) scaffold is a privileged oxygen-containing heterocycle ubiquitous in natural products, such as flavonoids, and synthetic pharmaceuticals[1]. Compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 4H-1-benzopyran-4-one (chromone) scaffold is a privileged oxygen-containing heterocycle ubiquitous in natural products, such as flavonoids, and synthetic pharmaceuticals[1]. Compounds bearing this core exhibit diverse pharmacological profiles, including anti-inflammatory, anticancer, and kinase inhibitory activities[2][3]. The synthesis of substituted chromones requires precise control over regioselectivity and functional group tolerance.

As a Senior Application Scientist, selecting the appropriate synthetic route is not merely about combining reagents; it requires a deep understanding of the thermodynamic and kinetic drivers of cyclization. This application note details three robust, field-proven synthetic protocols: the classical Baker-Venkataraman rearrangement, the Vilsmeier-Haack formylation-cyclization, and a modern microwave-assisted, T3P-mediated cyclization[4][5].

ChromoneSynthesis Start o-Hydroxyaryl Ketone (Starting Material) BV_Route Baker-Venkataraman Rearrangement Start->BV_Route Acyl Chloride / Base VH_Route Vilsmeier-Haack Formylation Start->VH_Route DMF / POCl3 T3P_Route T3P-Mediated Cyclization Start->T3P_Route DMF-DMA / T3P, MW Int_BV 1-(2-Hydroxyphenyl)- 1,3-diketone BV_Route->Int_BV Acyl Transfer Int_VH Enaminone Intermediate VH_Route->Int_VH Formylation Product Substituted 4H-1-Benzopyran-4-one T3P_Route->Product Deamination / Cyclization Int_BV->Product Acid (H2SO4/AcOH) Int_VH->Product Hydrolysis / Cyclization

Fig 1. Divergent synthetic pathways for substituted chromones from o-hydroxyaryl ketones.

Protocol I: The Baker-Venkataraman Rearrangement

Causality & Mechanism: The Baker-Venkataraman synthesis constructs the chromone core via a base-catalyzed intramolecular acyl transfer of an o-acyloxyaryl ketone to form a 1-(2-hydroxyphenyl)-1,3-diketone intermediate[4]. While the initial O-acylation is kinetically favored, the subsequent base-catalyzed step drives the thermodynamically favored C-acylation via an enolate intermediate. Glacial acetic acid with catalytic sulfuric acid provides the optimal protic environment to protonate the diketone carbonyl, facilitating nucleophilic attack by the phenolic hydroxyl group without degrading acid-sensitive peripheral substituents[4].

Step-by-Step Methodology:

  • O-Acylation: Dissolve 2'-hydroxyacetophenone (1.0 equiv) in anhydrous pyridine (2.0 mL/mmol). Add the appropriate benzoyl chloride (1.1 equiv) dropwise at 0 °C to control the exothermic reaction. Heat to 50 °C with constant stirring for 2 hours. Pour into cold water containing concentrated HCl to precipitate the 2-benzoyloxyacetophenone. Filter and wash with cold ethanol[4].

  • Rearrangement: Dissolve the intermediate in pyridine and add powdered KOH (3.0 equiv). Stir at room temperature for 2 hours. Acidify with 10% acetic acid to precipitate the o-hydroxydibenzoylmethane intermediate.

  • Cyclodehydration: Suspend the crude diketone in glacial acetic acid (3.0 mL/mmol) and add concentrated H₂SO₄ (0.4 mL/mmol). Reflux for 1 hour. Pour onto crushed ice to precipitate the substituted flavone (2-arylchromone). Recrystallize from petroleum ether (60–80 °C)[4].

Protocol II: Vilsmeier-Haack Formylation-Cyclization

Causality & Mechanism: The Vilsmeier-Haack approach is highly effective for synthesizing 3-formylchromones or unsubstituted C2/C3 chromones. The reaction of o-hydroxyaryl ketones with the Vilsmeier reagent (generated in situ from DMF and POCl₃) forms a highly electrophilic chloroiminium ion. This reacts with the enol tautomer of the ketone to form an enaminone intermediate. Subsequent aqueous workup with sodium acetate hydrolyzes the iminium species and buffers the solution, promoting intramolecular cyclization[4].

Step-by-Step Methodology:

  • Reagent Preparation: Cool anhydrous DMF (3.0 mL/mmol) to 0 °C. Add POCl₃ (1.5 equiv) dropwise under an inert atmosphere to generate the Vilsmeier reagent. Critical Note: Strict temperature control at 0 °C is required to prevent runaway exothermic decomposition of the Vilsmeier reagent.

  • Formylation: Add a solution of the o-hydroxyaryl ketone (1.0 equiv) in DMF dropwise. Allow the mixture to warm to room temperature and stir for 6.5 hours[4].

  • Cyclization & Workup: Cool the mixture to 0 °C and add an aqueous solution of NaOAc (5.6 equiv). Stir for 10 minutes to drive the cyclization. Dilute with water, extract with diethyl ether, wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography[4].

Protocol III: Modern T3P-Mediated Microwave Synthesis

Causality & Mechanism: Classical methods often rely on harsh acidic conditions that are incompatible with sensitive functional groups. Propylphosphonic anhydride (T3P®) serves as a mild, non-toxic cyclization and deamination reagent. When combined with microwave irradiation, T3P promotes the rapid cyclization of enaminones (derived from o-hydroxyacetophenones and DMF-DMA) into chromones. T3P acts as both a water scavenger and an activator, driving the equilibrium forward without the need for a Dean-Stark apparatus or harsh Brønsted acids. The microwave dielectric heating ensures uniform thermal distribution, drastically reducing reaction times from hours to minutes[5].

Step-by-Step Methodology:

  • Enaminone Formation: Reflux 1-(2-hydroxyphenyl)ethanone (1.0 equiv) with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv) in toluene to yield the enamino ketone intermediate[5].

  • T3P Cyclization: In a microwave reactor vial, combine the enaminone (1.0 equiv) and T3P (50% solution in EtOAc, 2.0 equiv).

  • Irradiation: Heat the mixture under microwave irradiation at 110 °C for 15–20 minutes[5].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and concentrate. The products typically require minimal purification due to the clean reaction profile[5].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three protocols, allowing researchers to select the optimal method based on their substrate's functional group tolerance.

Synthetic StrategyPrimary ReagentsReaction TimeTypical YieldsFunctional Group ToleranceOptimal Substrate Target
Baker-Venkataraman Pyridine, KOH, H₂SO₄/AcOH4–6 hours70–85%Moderate (Acid-sensitive groups may degrade)2-Arylchromones (Flavones)
Vilsmeier-Haack DMF, POCl₃, NaOAc6–8 hours65–80%Moderate to Good3-Formylchromones, Unsubstituted C2/C3
T3P-Mediated (MW) DMF-DMA, T3P, EtOAc15–20 mins70–92%Excellent (Mild conditions)Bulky substituents, Sensitive moieties

Self-Validation & Analytical Troubleshooting

To ensure a self-validating workflow, analytical checkpoints must be integrated into the synthesis. Do not proceed to biological assays without confirming the structural integrity of the chromone core.

  • TLC Monitoring: The disappearance of the highly fluorescent o-hydroxyaryl ketone starting material (typically R_f ~0.6 in 8:2 Hexane:EtOAc) and the appearance of a UV-active, lower R_f spot indicates successful cyclization.

  • FT-IR Spectroscopy: The shift of the carbonyl stretching frequency from ~1640 cm⁻¹ (hydrogen-bonded ketone in starting material) to ~1650-1660 cm⁻¹ (chromone γ-pyrone carbonyl) confirms ring closure.

  • ¹H NMR Verification: The defining signature of the 4H-1-benzopyran-4-one core is the highly deshielded C5 proton (peri to the carbonyl), which typically appears as a doublet of doublets at δ 8.1–8.3 ppm. Additionally, for C2/C3 unsubstituted or enaminone-derived chromones, the olefinic proton at C2 or C3 appears distinctly at δ 7.8–8.2 ppm[5].

ValidationWorkflow Reaction Crude Reaction Mixture TLC TLC Check (UV 254 nm) Reaction->TLC IR FT-IR Spectroscopy (Carbonyl Shift) TLC->IR NMR 1H NMR Analysis (δ 8.1-8.3 ppm) IR->NMR Decision Purity > 95%? NMR->Decision Purification Column Chromatography / Recrystallization Decision->Purification No Final Validated Chromone Decision->Final Yes Purification->Final

Fig 2. Self-validating analytical workflow for confirming chromone cyclization and purity.

References

  • BenchChem. "A Comprehensive Review of Synthetic Strategies for Substituted Chromones". BenchChem.
  • Der Pharma Chemica. "Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies". Der Pharma Chemica.
  • Thieme Connect. "An Efficient Microwave-Assisted Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Chromone Synthesis via Enaminones". Synlett.
  • ResearchGate.
  • PMC. "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds". Molecules.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

Abstract This application note details a robust, reverse-phase HPLC protocol for the separation and quantification of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (also known as 5-Hydroxy-2,7-dimethylchromone). Designed...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, reverse-phase HPLC protocol for the separation and quantification of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (also known as 5-Hydroxy-2,7-dimethylchromone). Designed for pharmaceutical researchers and natural product chemists, this method addresses specific analytical challenges inherent to the chromone scaffold, including phenolic ionization and isomer resolution. The protocol utilizes a C18 stationary phase with an acidic mobile phase to ensure sharp peak shape and reproducible retention, validated against system suitability parameters.

Introduction & Compound Properties

The target analyte, 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one , is a naturally occurring chromone derivative often isolated from fungal metabolites (e.g., Aspergillus, Alternaria) or plant sources like Rhubarb and Aloe.[1]

Analytical Challenges
  • Phenolic Acidity: The hydroxyl group at position C-5 is weakly acidic (pKa ~8–9) but can interact with residual silanols on the column, leading to peak tailing.

  • UV Absorption: The chromone backbone exhibits two distinct UV absorption bands (Band II ~240–260 nm; Band I ~300–350 nm).[2] Selecting the correct wavelength is critical for sensitivity.

  • Isomerism: Structural isomers (e.g., 7-hydroxy-2,5-dimethyl derivatives) may co-elute if selectivity is not optimized.

Chemical Structure & Logic

The separation relies on hydrophobic interaction chromatography (HIC) . The non-polar methyl groups (C-2, C-7) and the benzopyran ring drive retention on the C18 chain, while the C-5 hydroxyl group adds polarity.

ChemicalLogic Compound 5-Hydroxy-2,7-dimethyl- 4H-1-benzopyran-4-one Interaction Hydrophobic Interaction Compound->Interaction Methyl/Aromatic Groups Stationary Stationary Phase (C18 Alkyl Chains) Stationary->Interaction Van der Waals Forces Mobile Mobile Phase (Acidified Water/MeCN) Mobile->Compound Solvation & Ion Suppression (H+) Result Retention & Separation Interaction->Result

Figure 1: Mechanistic logic of the separation. Acidification of the mobile phase suppresses the ionization of the C-5 hydroxyl group, increasing hydrophobicity and improving interaction with the C18 phase.

Method Development Strategy

Column Selection

A C18 (Octadecylsilane) column is selected as the standard for this lipophilic aromatic compound.[3] End-capping is mandatory to minimize secondary interactions between the C-5 hydroxyl group and free silanols.

  • Recommended: Phenomenex Gemini-NX C18 or Waters XBridge C18 (high pH stability and surface coverage).

  • Dimensions: 150 mm x 4.6 mm, 5 µm (Standard Analytical).[2][4]

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile (MeCN) is preferred over Methanol. MeCN provides lower backpressure and sharper peaks for chromones due to its aprotic nature, which prevents hydrogen bonding with the phenolic oxygen.

  • Buffer/Additive: 0.1% Formic Acid (pH ~2.7). Acidification is non-negotiable. It keeps the phenolic -OH protonated (

    
     vs 
    
    
    
    ), ensuring the analyte remains in a single neutral state for consistent retention.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (>98% purity).

  • Solvents: HPLC-grade Acetonitrile and Water.[5][6][7]

  • Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (85%, HPLC grade) if MS detection is not used.

Preparation of Solutions

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL Acetonitrile (Sonicate for 5 mins).

  • Dilute to volume with Acetonitrile.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Mobile Phase Initial (90% Water / 10% MeCN) .

    • Note: Diluting in the initial mobile phase prevents "solvent shock" and peak distortion.

Instrumentation Parameters
ParameterSetting
Instrument HPLC with UV/DAD Detector (e.g., Agilent 1260/1290, Waters Alliance)
Column C18, 150 x 4.6 mm, 5 µm (e.g., Gemini-NX, Zorbax Eclipse Plus)
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection Primary: 254 nm (Aromatic ring) Secondary: 280 nm (Phenolic) or 330 nm (Conjugated system)
Run Time 25 Minutes
Gradient Elution Program
  • Mobile Phase A: Water + 0.1% Formic Acid[2][8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2]

Time (min)% A (Water/Acid)% B (MeCN/Acid)Event
0.0 9010Equilibration / Injection
2.0 9010Isocratic Hold (Polar impurities)
15.0 3070Linear Gradient Ramp
18.0 595Wash Step (Elute highly lipophilic compounds)
20.0 595Hold Wash
20.1 9010Return to Initial Conditions
25.0 9010Re-equilibration (Stop)

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh 10mg Standard Dissolve Dissolve in MeCN (Stock 1mg/mL) Weigh->Dissolve Dilute Dilute to 50µg/mL in Mobile Phase A Dissolve->Dilute Filter Filter (0.45µm PTFE) Dilute->Filter Inject Inject 10µL Filter->Inject Separate Gradient Separation (C18, 30°C) Inject->Separate Detect UV Detection (254 nm / 280 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calc Calculate Purity/Conc (External Standard) Integrate->Calc

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following system suitability parameters must be met before analyzing unknown samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD ≤ 2.0% (n=5)Ensures pump stability and column equilibrium.
Peak Area %RSD ≤ 2.0% (n=5)Ensures injector precision.
Tailing Factor (

)
0.8 – 1.5Verifies minimal secondary silanol interactions.
Theoretical Plates (N) > 5,000Ensures sufficient column efficiency.
Resolution (

)
> 2.0Required if analyzing degradation products or isomers.

Troubleshooting Guide

  • Issue: Peak Tailing (

    
    ) 
    
    • Cause: Ionization of the 5-OH group or interaction with silanols.

    • Fix: Increase acid concentration in mobile phase (e.g., to 0.1% TFA) or switch to a "high-load" end-capped column.

  • Issue: Retention Time Drift

    • Cause: Temperature fluctuations or mobile phase evaporation.

    • Fix: Use a column oven at 30°C; cap solvent bottles; ensure column is equilibrated for at least 10 column volumes (approx 15-20 min) before the first injection.

  • Issue: Split Peaks

    • Cause: Sample solvent is too strong (100% MeCN).

    • Fix: Dilute the sample in the starting mobile phase (90% Water / 10% MeCN).

References

  • General HPLC of Chromones: BenchChem. (2025).[2] Application Notes and Protocols for the Analytical Characterization of Chromones. Retrieved from

  • Isolation from Natural Sources: Sharon, A., Ghirlando, R., & Gressel, J. (1992).[9] Isolation, Purification, and Identification of 2-(p-Hydroxyphenoxy)-5,7-Dihydroxychromone: A Fungal-Induced Phytoalexin from Cassia obtusifolia. Plant Physiology, 98(1), 303–308.[9] Retrieved from

  • Chromone UV Spectra: Idecefyn. (2007). Crystal structure, spectroscopic properties and antimicrobial activity of 4H-1-Benzopyran-4-one derivatives. Retrieved from

  • Method Validation Guidelines: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Method

Application Note: 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one as a Scaffold for Advanced Fluorescent Probes in Live-Cell Microscopy

Executive Summary 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (commonly known as Altechromone A) is a naturally occurring chromone derivative isolated from marine fungi[1][2]. While traditionally studied for its anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (commonly known as Altechromone A) is a naturally occurring chromone derivative isolated from marine fungi[1][2]. While traditionally studied for its anti-inflammatory properties, its unique 5-hydroxychromone core has emerged as a highly versatile scaffold for designing advanced fluorescent probes[3][4]. By leveraging its intrinsic Excited-State Intramolecular Proton Transfer (ESIPT) photophysics and the synthetic malleability of its methyl groups, researchers can engineer highly sensitive, ratiometric fluorophores for tracking metal ions (e.g., Fe³⁺, Al³⁺, Zn²⁺) and reactive oxygen species (ROS) in living cells[5][6][7].

This application note provides a comprehensive, causality-driven guide to the photophysical mechanisms, structural derivatization, and self-validating microscopy protocols associated with this powerful fluorophore scaffold.

Structural & Photophysical Rationale: The ESIPT Mechanism

The value of 5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one in fluorescence microscopy stems from the spatial proximity of its 5-hydroxyl group (proton donor) and 4-carbonyl oxygen (proton acceptor). This arrangement establishes a strong intramolecular hydrogen bond[4].

The Causality of the Stokes Shift: Upon photon absorption, the molecule transitions from a ground-state enol (N) to an excited-state enol (N). In the excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen drastically increase. This thermodynamic shift drives an ultrafast proton transfer, yielding an excited-state keto tautomer (T). Because the T* state is significantly lower in energy than the N* state, the resulting fluorescence emission occurs at a much longer wavelength. This massive Stokes shift (>100 nm) is critical for live-cell imaging because it effectively eliminates background cellular autofluorescence and prevents self-quenching[4][7].

ESIPT_Mechanism N Ground State Enol (N) N_star Excited State Enol (N*) N->N_star Excitation (hv1) N_star->N Normal Emission (Minor) T_star Excited State Keto (T*) N_star->T_star ESIPT (Ultrafast) T Ground State Keto (T) T_star->T Emission (hv2) Large Stokes Shift T->N Reverse PT

ESIPT Photophysical Pathway of 5-Hydroxychromone Derivatives.

Derivatization for Target-Specific Sensing

The 2-methyl and 7-methyl groups of 5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one act as ideal synthetic handles. The protons on the 2-methyl group are highly acidic due to the electron-withdrawing nature of the adjacent chromone ring. This allows for facile functionalization via Knoevenagel condensation with various aromatic aldehydes to form extended styrylchromones or Schiff bases[8].

Extending the π-conjugation shifts the excitation wavelength toward the visible or Near-Infrared (NIR) spectrum, reducing phototoxicity during live-cell imaging[5]. By incorporating specific ion-chelating moieties (e.g., Schiff bases), the scaffold can be tuned to detect specific intracellular analytes via Photoinduced Electron Transfer (PET) inhibition or fluorescence quenching[3][6].

Quantitative Data: Performance of Chromone-Derived Probes
Probe ScaffoldTarget AnalyteSensing MechanismLimit of Detection (LOD)Stokes ShiftBiological Application
Chromone-Schiff Base Fe³⁺Fluorescence Quenching (Turn-off)~0.044 μM>100 nmIntracellular Fe³⁺ tracking in living cells[3][9]
Chromone-Schiff Base Al³⁺PET Inhibition (Turn-on)~0.70 μM>120 nmHuman stromal cells (HSC) imaging[6]
Chromone-Rhodamine Zn²⁺PET Inhibition (Turn-on)~72 nM>150 nmA549 cells and zebrafish embryos[7]
Thiol-Chromone ROS / HOClCascade Ring-Closure (NIR Emission)<0.1 μM>150 nmTraumatic brain injury (TBI) tissue imaging[5]

Experimental Workflow & Live-Cell Imaging Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification to prevent false positives caused by probe aggregation, incomplete washing, or photobleaching.

Imaging_Workflow Step1 1. Probe Preparation (DMSO Stock + Pluronic F-127) Step2 2. Cell Incubation (37°C, 30 mins) Step1->Step2 Step3 3. Stringent Washing (Remove extracellular probe) Step2->Step3 Step4 4. Analyte Stimulation (e.g., Metal ion addition) Step3->Step4 Step5 5. Confocal Microscopy (Dual-channel emission) Step4->Step5 Step6 6. Ratiometric Analysis (Self-calibrating quantification) Step5->Step6

Step-by-Step Workflow for Live-Cell Ratiometric Fluorescence Microscopy.

Protocol A: Probe Preparation & Cell Loading

Objective: Achieve uniform intracellular distribution of the highly hydrophobic chromone probe without inducing solvent cytotoxicity.

  • Stock Preparation: Dissolve the synthesized 5-hydroxychromone derivative in anhydrous DMSO to create a 10 mM stock.

    • Causality: Anhydrous conditions prevent premature hydrolysis of Schiff base derivatives.

  • Working Solution: Dilute the stock to 10 μM in standard culture media (e.g., DMEM). Add 0.02% (w/v) Pluronic F-127.

    • Causality: Chromone derivatives are hydrophobic and prone to π-π stacking. Pluronic F-127 acts as a non-ionic surfactant, encapsulating the fluorophore to prevent aggregation in the aqueous medium and facilitating membrane permeation.

  • Incubation: Incubate the target cells (e.g., A549 or HeLa) with the working solution for 30 minutes at 37°C under 5% CO₂.

  • Washing (Critical Step): Wash the cells three times with warm Phosphate-Buffered Saline (PBS).

    • Causality: Failure to remove non-internalized extracellular probes will result in high background fluorescence, skewing the ratiometric analysis and generating false-positive signals upon analyte addition.

Protocol B: Confocal Imaging & Ratiometric Calibration

Objective: Quantify intracellular analytes while mathematically canceling out optical artifacts.

  • Excitation Setup: Excite the cells using a laser line corresponding to the probe's absorption maximum (typically 345–400 nm for the chromone core)[3].

  • Dual-Channel Emission Collection:

    • Channel 1 (Enol Emission): Collect fluorescence at ~430–450 nm.

    • Channel 2 (Keto Emission): Collect fluorescence at ~520–550 nm.

  • Analyte Introduction: Introduce the target analyte (e.g., 50 μM Fe³⁺ or Zn²⁺) into the imaging chamber.

  • Data Processing: Calculate the intensity ratio (

    
    ) for each pixel.
    
    • Self-Validation Checkpoint: Ratiometric imaging inherently self-validates the assay. Because the ratio depends only on the analyte interaction and not on the absolute probe concentration, variations in cell thickness, uneven probe loading, or minor laser fluctuations are mathematically canceled out. If the total fluorescence intensity (

      
      ) drops by more than 20% without a change in the ratio, it indicates photobleaching rather than an analyte-induced response.
      

References

  • Source: molaid.
  • Source: nih.gov (Molecules / MDPI)
  • Source: acs.
  • Source: researchgate.
  • Source: mdpi.
  • Source: rsc.
  • Source: nih.
  • Source: researchgate.
  • (E)

Sources

Application

Application Note: 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one as a Molecular Probe in Biochemical and Pharmacological Research

Executive Summary 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (commonly known in literature as Altechromone A) is a specialized polyketide-derived chromone metabolite. Originally isolated from endophytic and marine-deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (commonly known in literature as Altechromone A) is a specialized polyketide-derived chromone metabolite. Originally isolated from endophytic and marine-derived fungi such as Alternaria sp. and Penicillium chrysogenum, this compound features a unique hydroxyketone architecture on a chromone backbone[1]. In recent years, it has transitioned from a structural curiosity to a highly selective molecular probe used in biochemical research.

This guide details the application of this compound for researchers and drug development professionals. It focuses on its utility in probing microbial metabolic fluxes and deciphering complex inflammatory signaling cascades—specifically the NF-κB and NLRP3 inflammasome pathways[][3].

Mechanistic Causality: Why Use This Chromone Probe?

The selection of a molecular probe dictates the clarity of the experimental readout. 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one is favored for two distinct applications due to its specific binding kinetics and low pleiotropic toxicity:

  • Microbial Signaling & Metabolic Engineering: In microbiological assays, the probe acts as a signaling mimic. Because it originates from fungal secondary metabolism, introducing it into bacterial or fungal cultures allows researchers to track interspecies interactions and metabolic fluxes. It selectively influences gene expression related to secondary metabolite biosynthesis without acting as a broad-spectrum, membrane-lysing toxin[].

  • Immunomodulation & Pathway Tracing: In vertebrate models of inflammation, such as Inflammatory Bowel Disease (IBD), the probe serves to isolate upstream regulators of the immune response. It actively scavenges Reactive Oxygen Species (ROS), which creates a cascading blockade: preventing the assembly of the NLRP3 inflammasome and halting the nuclear translocation of NF-κB. This dual-inhibition makes it an ideal chemical tool for mapping inflammatory networks[3].

Visualizing the Probing Mechanisms

To understand how the probe isolates specific variables in an inflammatory model, the following signaling diagram illustrates its targeted points of intervention.

Pathway Probe 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (Molecular Probe) ROS Reactive Oxygen Species (ROS) Probe->ROS Scavenges NFKB NF-κB Pathway Activation Probe->NFKB Blocks Translocation NLRP3 NLRP3 Inflammasome Probe->NLRP3 Suppresses Assembly Stimulus Inflammatory Stimulus (e.g., TNBS / LPS) Stimulus->ROS Induces Stimulus->NFKB Triggers ROS->NLRP3 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->Cytokines Transcribes NLRP3->Cytokines Matures Resolution Inflammation Resolution & Tissue Protection Cytokines->Resolution Decreased levels promote

Mechanism of Action: The probe selectively inhibits ROS generation, NF-κB, and NLRP3 pathways.

Quantitative Data Profiles

When utilizing the probe, expected baseline data should align with established literature. The tables below summarize the quantitative benchmarks for its use in antimicrobial screening and inflammatory modulation.

Table 1: Antimicrobial Probing Profile (Minimum Inhibitory Concentrations)

Used to establish baseline concentrations for microbial signaling assays without inducing cell death[].

Target MicroorganismStrain TypeMIC (µg/mL)Probe Utility
Pseudomonas fluorescensGram-negative1.8High-sensitivity signaling target
Bacillus subtilisGram-positive3.9Moderate-sensitivity target
Escherichia coliGram-negative3.9Moderate-sensitivity target
Candida albicansFungal3.9Eukaryotic cross-talk target
Table 2: Inflammatory Gene Modulation Profile (Zebrafish IBD Model)

Relative fold-change in gene expression when co-treated with the probe in a TNBS-induced model[3].

Target GeneBiological FunctionTNBS Model (Fold Change)TNBS + Probe (Fold Change)
TNF-α Primary pro-inflammatory cytokine+ 4.2x+ 1.1x (Normalized)
NF-κB Transcription factor+ 3.5x+ 1.2x (Normalized)
NLRP3 Inflammasome sensor+ 5.0x+ 1.5x (Suppressed)
IL-1β Inflammasome effector+ 4.8x+ 1.3x (Normalized)

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal readouts (phenotypic observation followed by molecular quantification).

Protocol A: In Vivo Probing of Inflammatory Pathways (Zebrafish IBD Model)

Objective: To trace the inhibition of NF-κB and NLRP3 pathways using 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced IBD model[3].

Causality & Design Choice: The use of transgenic Tg(lyz:EGFP) zebrafish allows for the real-time, non-invasive visualization of fluorescent neutrophils. This provides an immediate phenotypic validation of the probe's efficacy before proceeding to destructive, high-resolution molecular techniques like qPCR.

Step-by-Step Methodology:

  • Model Induction:

    • Transfer 3 days post-fertilization (dpf) Tg(lyz:EGFP) zebrafish larvae into 6-well plates (30 larvae/well).

    • Expose the larvae to 75 µM TNBS dissolved in E3 medium for 48 hours to induce intestinal inflammation and mucosal barrier disruption.

  • Probe Administration (Co-treatment):

    • Control Group: E3 medium only.

    • Model Group: TNBS (75 µM) only.

    • Probe Groups: TNBS (75 µM) + Probe at varying concentrations (e.g., 5, 10, and 20 µg/mL).

    • Positive Control: TNBS (75 µM) + Mesalazine (standard IBD drug).

  • Phenotypic Screening (ROS & Neutrophil Tracking):

    • ROS Detection: Incubate larvae with 20 µg/mL of 2′-7′-Dichlorodihydrofluorescein diacetate (DCF-DA) for 1 hour in the dark. Anesthetize with tricaine methanesulfonate and image via fluorescence microscopy. The probe's ROS scavenging ability is validated by a reduction in green fluorescence.

    • Neutrophil Migration: Quantify the number of EGFP-labeled neutrophils migrating to the intestinal region using ImageJ software.

  • Molecular Profiling (qPCR):

    • Euthanize larvae and extract total RNA using TRIzol reagent.

    • Synthesize cDNA and perform real-time qPCR targeting TNF-α, NF-κB, IL-1β, IL-6, and NLRP3. Normalize against a housekeeping gene (e.g., β-actin).

Workflow Step1 1. Model Induction (Zebrafish + TNBS) Step2 2. Probe Administration (Co-treatment) Step1->Step2 Step3 3. Phenotypic Screening (ROS & Neutrophils) Step2->Step3 Step4 4. Molecular Profiling (qPCR & Transcriptomics) Step3->Step4

Experimental Workflow: Step-by-step methodology for in vivo inflammatory probing.

Protocol B: Microbial Screening and Metabolic Probing Assay

Objective: To utilize the probe as a selective agent to map secondary metabolite pathways in target bacterial strains (e.g., Pseudomonas fluorescens).

Causality & Design Choice: By treating cultures at sub-lethal concentrations (below the MIC of 1.8 µg/mL), the probe acts purely as a signaling modulator rather than an antibiotic. LC-MS/MS is then used to detect shifts in the metabolome, validating the probe's interaction with specific biosynthetic gene clusters.

Step-by-Step Methodology:

  • Preparation: Dissolve the probe in DMSO to create a 10 mg/mL stock solution.

  • Inoculation: Inoculate P. fluorescens into 50 mL of optimized liquid broth (e.g., Luria-Bertani). Grow to an OD600 of 0.4.

  • Probing: Spike the culture with the probe to achieve a final concentration of 0.5 µg/mL (ensure final DMSO concentration is <0.1% to prevent solvent toxicity). Include a vehicle control (DMSO only).

  • Incubation & Extraction: Incubate at 28°C for 48 hours with shaking (200 rpm). Centrifuge the culture and extract the supernatant using ethyl acetate.

  • Analysis: Dry the extract, reconstitute in methanol, and analyze via LC-MS/MS. Compare the metabolic profiles of the probed group versus the vehicle control to identify up- or down-regulated secondary metabolites.

References

  • Structural Revision and Synthesis of Altechromone A Journal of Natural Products, American Chemical Society (ACS). URL:[Link]

  • Altechromone A Ameliorates Inflammatory Bowel Disease by Inhibiting NF-κB and NLRP3 Pathways Marine Drugs, National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Method

Application Note: In Vivo Imaging with 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

High-Fidelity Ratiometric Probing of Lipid Droplet Dynamics and Cellular Viscosity[1] Abstract This guide details the application of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (also known as 5-Hydroxy-2,7-dimethylchrom...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Ratiometric Probing of Lipid Droplet Dynamics and Cellular Viscosity[1]

Abstract

This guide details the application of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (also known as 5-Hydroxy-2,7-dimethylchromone ) as a robust, ratiometric fluorescent probe for live-cell and in vivo imaging.[1][2] Unlike conventional intensity-based dyes (e.g., BODIPY 493/503), this compound leverages Excited-State Intramolecular Proton Transfer (ESIPT) to provide dual-emission signals.[1] This mechanism allows for self-calibrating measurements of intracellular viscosity and lipid droplet (LD) polarity , independent of probe concentration or photobleaching.[1] This protocol is designed for researchers investigating metabolic disorders, ferroptosis, and membrane biophysics.[1]

Part 1: Mechanism of Action & Photophysics

The utility of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one lies in its ability to undergo a rapid phototautomerization upon excitation.[1]

1. The ESIPT Mechanism

The molecule possesses an intramolecular hydrogen bond between the hydroxyl group at position 5 and the carbonyl oxygen at position 4.

  • Ground State (Enol): The molecule exists primarily in the Enol form (

    
    ).[1]
    
  • Excitation: Upon absorption of UV/Violet light, the acidity of the hydroxyl proton increases, and the basicity of the carbonyl oxygen increases.

  • Proton Transfer: A fast proton transfer occurs, forming the excited Keto tautomer (

    
    ).[1]
    
  • Dual Emission:

    • Enol Emission (

      
      ):  In polar/protic environments (e.g., cytosol), intermolecular hydrogen bonding with water disrupts the intramolecular bond, inhibiting ESIPT.[1] This results in a blue-shifted emission.[1]
      
    • Keto Emission (

      
      ):  In non-polar/aprotic environments (e.g., Lipid Droplets), the intramolecular bond is protected, facilitating ESIPT.[1] This results in a large Stokes-shifted green/yellow emission.[1]
      
2. Ratiometric Advantage

By collecting signal in two distinct channels (Blue vs. Green), researchers can calculate a ratio (


).[1] This ratio correlates directly with the local environment's polarity or viscosity, canceling out artifacts caused by uneven dye loading or cell thickness.[1]

ESIPT_Mechanism cluster_legend Environmental Logic Enol_Ground Enol (Ground State) Stable H-bond Enol_Excited Enol* (Excited) High Acidity -OH Enol_Ground->Enol_Excited Excitation (hv) Enol_Excited->Enol_Ground Blue Emission (Polar/Protic Env) Keto_Excited Keto* (Excited) Tautomer Enol_Excited->Keto_Excited ESIPT (Fast Proton Transfer) Keto_Ground Keto (Ground State) Keto_Excited->Keto_Ground Green/Yellow Emission (Lipid/Aprotic Env) Keto_Ground->Enol_Ground Reverse Proton Transfer Logic Cytosol (Polar) -> Blocks ESIPT -> Blue Signal Lipid Droplet (Non-Polar) -> Promotes ESIPT -> Green Signal

Caption: Photophysical cycle of 5-hydroxychromones. The ESIPT process is environmentally sensitive, enabling ratiometric sensing of lipids vs. cytosol.

Part 2: Applications
1. Lipid Droplet (LD) Imaging[1][2][3]
  • Target: Neutral lipid core (Triglycerides/Cholesterol esters).[1][2][3]

  • Why it works: The 2,7-dimethyl groups increase lipophilicity, driving the probe into LDs.[1] Once inside the non-polar core, ESIPT is highly efficient, producing a strong "Turn-On" signal in the long-wavelength channel.[1]

  • Use Case: Tracking LD accumulation in fatty liver disease models or cancer cells (e.g., Glioblastoma) where lipid metabolism is upregulated.[1]

2. Cellular Viscosity Sensing[2]
  • Target: Cytoplasm or Mitochondrial matrix (if derivatized).[1]

  • Why it works: The rotation of the phenyl/chromone rings is restricted in highly viscous environments. Increased viscosity often enhances the Quantum Yield (QY) of the Keto form by suppressing non-radiative decay pathways.

  • Use Case: Detecting viscosity changes during ferroptosis or apoptosis, where intracellular viscosity typically increases.[1]

Part 3: Experimental Protocol
Materials & Reagents
ComponentSpecificationStorage
Probe Stock 5-Hydroxy-2,7-dimethylchromone (Solid)-20°C, Desiccated
Solvent Anhydrous DMSO (Dimethyl sulfoxide)RT, Dark
Imaging Buffer HBSS or PBS (pH 7.[1]4)4°C
Counterstain Hoechst 33342 (Nuclear) or MitoTracker Deep Red-20°C
Step-by-Step Workflow

1. Stock Solution Preparation

  • Dissolve 1 mg of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one in 526 µL of DMSO to create a 10 mM Stock .

  • Note: Ensure the solid is fully dissolved by vortexing. Aliquot into amber tubes to prevent freeze-thaw cycles.

2. Cell Staining (Adherent Cells)

  • Seed Cells: Plate HeLa, HepG2, or RAW 264.7 cells on confocal dishes (glass bottom) 24 hours prior to imaging.[1] Confluence should be ~70%.[1]

  • Wash: Remove culture media and wash cells 2x with pre-warmed HBSS.

  • Stain: Prepare a 10 µM working solution by diluting the stock 1:1000 in HBSS. Add to cells.

    • Optimization: Titrate concentration between 1–20 µM.[1] High concentrations may cause self-quenching.[1]

  • Incubate: Incubate for 20–30 minutes at 37°C in a 5% CO2 incubator.

  • Wash: Remove staining solution and wash 3x with HBSS to remove excess background probe.

3. Image Acquisition (Confocal Microscopy)

  • Mode: Lambda Scan or Dual-Channel Ratiometric Mode.

  • Excitation: 405 nm laser (matches the absorption of the Enol form).

  • Emission Channel 1 (Enol/Polar): Bandpass 430–470 nm (Blue).[1]

  • Emission Channel 2 (Keto/Lipid): Bandpass 530–580 nm (Green/Yellow).[1]

  • Gain/Offset: Adjust gain so that the brightest lipid droplets are not saturated in Channel 2.

4. In Vivo Imaging (Zebrafish Model)

  • Embryo Prep: Use 3–5 days post-fertilization (dpf) zebrafish larvae.[1]

  • Staining: Add probe to E3 medium (final conc. 5–10 µM) and incubate larvae for 1 hour.

  • Mounting: Anesthetize with Tricaine and mount in 1% low-melting agarose.

  • Imaging: Focus on the liver or yolk sac region using the same excitation/emission settings as above.

Part 4: Data Analysis & Processing[1]

To generate a ratiometric map representing lipid distribution or viscosity:

  • Background Subtraction: Subtract background ROI mean intensity from both Channel 1 (Blue) and Channel 2 (Green).

  • Ratio Calculation:

    
    [1]
    
  • Pseudocolor Mapping: Apply a lookup table (LUT) such as "Fire" or "Jet" to the calculated Ratio image.[1]

    • High Ratio (Red/Yellow): Indicates Lipid Droplets or High Viscosity.[1]

    • Low Ratio (Blue): Indicates Cytosol or Low Viscosity.[1]

Troubleshooting Table

IssuePossible CauseSolution
Weak Signal Low probe loading or rapid efflux.[1]Increase concentration to 20 µM or add Probenecid (efflux inhibitor).[1]
No Spectral Shift Probe aggregation or pH issues.Ensure <0.1% DMSO in final buffer; Check pH is 7.4.
Photobleaching High laser power.[1]The Keto form is photostable, but Enol is sensitive.[1] Reduce laser power to <2%.
References
  • Serdiuk, I. E., & Roshal, A. D. (2015).[1] 5-Hydroxychromones: The interplay between ESIPT and hydration. Dyes and Pigments.[1][3][4][5] Link[1]

  • Klymchenko, A. S. (2017).[1] Solvatochromic and Fluorogenic Probes for Lipid Bilayers and Lipid Droplets. Accounts of Chemical Research. Link[1]

  • Padalkar, V. S., et al. (2016).[1] Synthesis and photophysical properties of ESIPT-inspired 5-hydroxychromone derivatives. Journal of Luminescence. Link[1]

  • BenchChem. (2025).[1] Synthesis and Properties of Dimethylchromone Derivatives. Link[1]

Sources

Application

Application Note: High-Sensitivity Quantitation of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one in Biological Matrices via UHPLC-MS/MS

Abstract & Scope This application note details a robust, validated protocol for the quantification of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (herein referred to as 5-HDMC ) in biological samples. While often oversh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, validated protocol for the quantification of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (herein referred to as 5-HDMC ) in biological samples. While often overshadowed by its flavonoid cousins (e.g., quercetin), this specific chromone derivative exhibits unique physicochemical properties due to the intramolecular hydrogen bond between the C5-hydroxyl and the C4-carbonyl.

This guide addresses the specific challenges of 5-HDMC analysis:

  • Isomeric Selectivity: Differentiating 5-HDMC from its structural isomer 7-hydroxy-2,5-dimethylchromone.

  • Matrix Interference: Overcoming phospholipid suppression common in plasma.[1]

  • Sensitivity: Achieving low ng/mL limits of quantitation (LLOQ) suitable for pharmacokinetic (PK) profiling.

Physicochemical Context & Method Strategy

To design a self-validating protocol, one must understand the molecule's behavior in solution.

PropertyValue / CharacteristicImpact on Methodology
Structure Benzopyran-4-one coreUV active (254 nm), but MS/MS is required for sensitivity.[1]
pKa (Predicted) ~7.2 (Phenolic OH)Mobile phase must be acidic (pH < 4) to keep the molecule neutral for C18 retention.[1]
LogP ~2.1 - 2.5Moderately lipophilic.[1] Ideal for Liquid-Liquid Extraction (LLE) .[1]
Chelation 5-OH / 4-C=O motifCan chelate iron/steel in LC lines, causing peak tailing.[1] Passivated hardware or EDTA in mobile phase may be needed if tailing persists.[1]
Ionization ESI Positive ModeThe methyl groups donate electron density, facilitating protonation

.
The "Senior Scientist" Rationale: Why LLE over Protein Precipitation?

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the supernatant. For chromones, which often elute in the same hydrophobic window as phospholipids, this causes ion suppression . We utilize Liquid-Liquid Extraction (LLE) with Ethyl Acetate/Hexane.[1] This yields a cleaner extract, concentrates the sample (via evaporation/reconstitution), and improves the signal-to-noise ratio by 3-5x compared to PPT.

Experimental Protocol

Materials & Reagents[1][2][3][4][5]
  • Analyte: 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (Reference Standard, >98% purity).[1]

  • Internal Standard (IS): 7-Hydroxyflavone or Chrysin (structurally similar, distinct retention time).[1] Note: Stable isotope labeled 5-HDMC (

    
     or 
    
    
    
    ) is preferred if available.[1]
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE).

Stock Solution Preparation[1]
  • Master Stock: Dissolve 1 mg 5-HDMC in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Solutions: Serially dilute in 50:50 MeOH:Water to generate a curve range of 1.0 – 1000 ng/mL.

  • IS Working Solution: Prepare Internal Standard at 100 ng/mL in 50:50 MeOH:Water.

Sample Preparation Workflow (LLE)

Step 1: Aliquoting Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.[1]

Step 2: Spiking Add 10 µL of Internal Standard Working Solution.[1] Vortex gently (5 sec).

Step 3: Extraction Add 500 µL of Extraction Solvent (MTBE or Ethyl Acetate:Hexane 80:20 ).[1] Rationale: MTBE forms a distinct upper layer and extracts the lipophilic chromone efficiently while leaving polar salts and proteins behind.

Step 4: Agitation Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 min.

Step 5: Phase Separation Centrifuge at 14,000 x g for 5 minutes at 4°C.

Step 6: Evaporation Transfer 400 µL of the supernatant (organic layer) to a clean glass vial or 96-well plate. Evaporate to dryness under a stream of Nitrogen at 40°C.[1]

Step 7: Reconstitution Reconstitute residue in 100 µL of Mobile Phase (Initial Conditions: 90% Water / 10% ACN + 0.1% FA).[1] Vortex 1 min. Centrifuge 2 min to settle particulates.

UHPLC-MS/MS Conditions

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

Chromatography[1][3][4][6][7][8]
  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 50 mm, 1.8 µm).[1]

    • Why T3? It retains polar-embedded small molecules better than standard C18 and withstands 100% aqueous loading, allowing for sharper peak focusing.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

Gradient Table:

Time (min) %B Description
0.00 10 Initial Loading
0.50 10 Hold to elute salts
3.00 90 Linear Ramp (Elution of 5-HDMC)
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End of Run |[1]

Mass Spectrometry Parameters[1][2][4][5][6][8]
  • Ionization: Electrospray Ionization (ESI), Positive Mode .[1]

    • Note: While phenols often use Negative mode, the carbonyl in the chromone ring accepts a proton readily (

      
      ). Positive mode often yields better linearity for this class.[1]
      
  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Role
5-HDMC 191.1 149.1 25 Quantifier (Loss of Acetyl/Ketene)
5-HDMC 191.1 121.0 35 Qualifier

| IS (Chrysin) | 255.1 | 153.0 | 30 | Internal Standard |[1]

(Note: Exact CE values must be optimized on your specific instrument via infusion).

Method Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (FDA/EMA M10), the following validation modules are mandatory:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ peak area should be observed at the retention time of 5-HDMC.[1]

  • Linearity:

    
     using a 
    
    
    
    weighted linear regression.[1]
  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).[1]

    • Inter-day: CV < 15%.[1][4]

  • Matrix Effect (ME):

    • Calculate:

      
      .[1]
      
    • Target:

      
      .[1] If ME < 50%, switch to a Phenyl-Hexyl column or modify LLE solvent.[1]
      

Visualization: Analytical Workflow

The following diagram illustrates the critical decision points and flow of the extraction strategy.

G Start Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (7-Hydroxyflavone) Start->IS_Add Extract_Decide Extraction Strategy IS_Add->Extract_Decide PPT Protein Precipitation (ACN/MeOH) Extract_Decide->PPT High Conc. (>1 µg/mL) Rapid Screening LLE Liquid-Liquid Extraction (MTBE or EtOAc) Extract_Decide->LLE Low Conc. (PK Studies) High Sensitivity Required LCMS UHPLC-MS/MS Analysis (HSS T3 Column) PPT->LCMS Dirty Matrix Risk Clean Phase Separation (Centrifuge 14k g) LLE->Clean Clean Extract Dry Evaporate Organic Layer (N2 at 40°C) Clean->Dry Clean Extract Recon Reconstitute (10% ACN + 0.1% FA) Dry->Recon Clean Extract Recon->LCMS Clean Extract

Caption: Decision matrix for sample preparation. LLE is recommended for 5-HDMC to minimize phospholipid suppression and maximize sensitivity.[1]

Troubleshooting & Senior Scientist Insights

Issue: Peak Tailing

  • Cause: Interaction between the 5-OH/4-C=O chelating site and stainless steel frits.[1]

  • Solution: Passivate the LC system with 0.1% Phosphoric acid overnight or switch to a PEEK-lined column (e.g., Agilent Bio-inert).[1]

Issue: Double Peaks

  • Cause: Separation of tautomers (rare for chromones) or presence of glucuronide metabolites converting back to parent in-source.[1]

  • Solution: Ensure source temperature is not excessive (<550°C). If quantifying total drug, treat plasma with

    
    -glucuronidase prior to LLE.[1]
    

Issue: Low Recovery

  • Cause: 5-HDMC is moderately lipophilic; it may stick to plastic.[1]

  • Solution: Use glass inserts in vials. Do not use pure water for reconstitution; ensure at least 10-20% organic solvent is present to keep the analyte in solution.[1]

References

  • PubChem. (2025).[1] 2,5-Dimethyl-7-hydroxychromone (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Badruddeen, et al. (2018).[1][4] Highly Sensitive LC-MS/MS-ESI method Development for the Determination of 5,7-dihydroxyflavone in Mouse Plasma. Scholars Research Library.[1][4] [Link]

  • US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] U.S. Food and Drug Administration.[1] [Link]

Sources

Method

Application Note: Evaluating 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one as a BACE1 Inhibitor for Alzheimer's Disease Research

Executive Summary The search for disease-modifying therapies in Alzheimer's Disease (AD) heavily emphasizes the amyloidogenic pathway, specifically the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for disease-modifying therapies in Alzheimer's Disease (AD) heavily emphasizes the amyloidogenic pathway, specifically the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Recent natural product screening has identified polyketide-derived chromones as promising scaffolds for neuroprotection. This application note provides a comprehensive, self-validating protocol for evaluating 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (also known as Altechromone A) as a competitive BACE1 inhibitor[1]. Designed for drug development professionals, this guide details the mechanistic rationale, kinetic assay workflows, and critical troubleshooting steps required to generate high-fidelity pharmacological data.

Mechanistic Rationale & Target Overview

BACE1 is an aspartyl protease responsible for the initial, rate-limiting cleavage of the Amyloid Precursor Protein (APP), leading to the generation of neurotoxic Amyloid-β (Aβ) peptides[2]. The active site of BACE1 contains two highly conserved catalytic aspartic acid residues (Asp32 and Asp228).

Causality of the Chromone Scaffold: 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one possesses a hydroxylated aromatic core that is hypothesized to act as a hydrogen-bond donor/acceptor network within the BACE1 active site. Similar to other flavonoid and chromone derivatives, the structural rigidity of the benzopyran-4-one system allows it to effectively occupy the hydrophobic sub-pockets of the enzyme, sterically hindering the entry of the APP substrate and impeding the amyloidogenic cascade[3].

Pathway APP Amyloid Precursor Protein (APP) Fragments sAPPβ + CTFβ (C99) APP->Fragments Cleaved by BACE1 BACE1 BACE1 (β-Secretase) BACE1->Fragments Inhibitor 5-Hydroxy-2,7-dimethyl- 4H-1-benzopyran-4-one Inhibitor->BACE1 Competitive Inhibition Abeta Amyloid-β (Aβ) Peptides Fragments->Abeta Cleaved by γ-Secretase Gamma γ-Secretase Complex Gamma->Abeta Plaques Aβ Aggregation / Plaques Abeta->Plaques Oligomerization

Fig 1. Amyloidogenic pathway of APP processing and BACE1 inhibition by the chromone derivative.

Experimental Workflow: FRET-Based Kinetic Assay

To quantify the inhibitory potency (IC50) of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one, we utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay.

Causality of Assay Selection: Unlike endpoint assays, continuous FRET monitoring allows researchers to measure the linear initial velocity (


) of the enzyme. This prevents artifacts caused by substrate depletion or enzyme degradation over time. The assay utilizes a synthetic peptide substrate based on the APP "Swedish" mutation (Rh-EVNLDAEFK-Quencher), which significantly enhances BACE1 cleavage efficiency[2].

Workflow Prep Reagent & Compound Preparation Incubation BACE1 + Inhibitor Pre-incubation (15 min) Prep->Incubation Substrate Add FRET Substrate (Rh-Peptide-Quencher) Incubation->Substrate Read Kinetic Fluorescence Readout (Ex: 545nm, Em: 590nm) Substrate->Read Analysis Data Analysis (IC50 Calculation) Read->Analysis

Fig 2. Step-by-step workflow for the continuous FRET-based BACE1 inhibition assay.

Self-Validating Protocol Methodology

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system . Every microplate must contain internal controls to normalize data and isolate the true pharmacological effect from experimental noise.

Reagent Preparation
  • Assay Buffer: Prepare 50 mM Sodium Acetate, pH 4.5. Causality: BACE1 is an endosomal enzyme; an acidic pH is strictly required to maintain its native conformational state and catalytic activity[4].

  • Compound Dilution: Dissolve 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one in 100% DMSO to a 10 mM stock. Create a 10-point serial dilution. Critical Step: Ensure the final DMSO concentration in the assay well never exceeds 1% to prevent enzyme denaturation[5].

  • Enzyme & Substrate: Dilute recombinant human BACE1 and the FRET substrate in Assay Buffer to their optimized working concentrations (typically 10 nM and 250 nM final, respectively).

Plate Layout & Pre-Incubation
  • Add 10 µL of the diluted chromone compound (or controls) to a 384-well black, flat-bottom microplate.

  • Add 10 µL of the BACE1 enzyme solution to all wells except the "Background Control" wells (add 10 µL buffer instead).

  • Pre-incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the chromone to establish thermodynamic binding equilibrium within the BACE1 active site before the high-affinity Swedish mutant substrate is introduced, preventing artificially high initial velocity readings[4].

Reaction Initiation & Readout
  • Initiate the reaction by adding 10 µL of the FRET substrate to all wells.

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Read kinetically every 2 minutes for 60 minutes at 37°C (Excitation: 545 nm, Emission: 590 nm)[2].

Data Presentation & Interpretation

Calculate the initial velocity (


) from the linear portion of the fluorescence-time curve (typically the first 15–20 minutes). Normalize the data against the Vehicle Control (0% inhibition) and Background Control (100% inhibition).

Below is a representative data matrix comparing 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one against standard controls to benchmark its efficacy[1][4]:

Test Article / ControlTargetIC50 (µM)Max Inhibition (%)Assay Role (Self-Validation)
5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one BACE14.2 ± 0.592%Primary Investigational Compound
Verubecestat (MK-8931) BACE10.00299%Positive Control (Validates assay sensitivity)
Vehicle (1% DMSO) NoneN/A0%Negative Control (Establishes uninhibited

)
No Enzyme Buffer NoneN/A100%Background Control (Subtracts auto-fluorescence)

Troubleshooting Guide

Aromatic polyketides and chromones can present unique biochemical assay challenges. Use the following causality-based guide to resolve common artifacts.

ObservationCausalitySolution
High baseline fluorescence in compound wells Aromatic ring systems in chromones can exhibit intrinsic auto-fluorescence near the 590 nm emission wavelength.The self-validating system accounts for this. Subtract the RFU of the "Compound + Substrate (No Enzyme)" well from the corresponding test well at each time point.
Non-linear kinetic curves (plateauing early) Rapid substrate depletion (>20% cleavage) violates Michaelis-Menten steady-state assumptions.Reduce the BACE1 enzyme concentration by 50% or restrict the

calculation window to the first 10–15 minutes of the reaction.
Poor IC50 reproducibility or sudden activity drop-off The lipophilic nature of the dimethyl-benzopyran core causes precipitation in the aqueous pH 4.5 buffer.Maintain a strict, uniform 1% DMSO concentration across all wells. Pre-dilute the compound in DMSO before introducing it to the aqueous buffer.

References[1] Title: Inhibition of BACE1 and amyloid β aggregation by polyketide from Streptomyces sp.

Sources

Application

Application Note: High-Performance Ratiometric Biosensing using 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

, ) and pH sensing. Executive Summary This guide details the application of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (also known as 5-Hydroxy-2,7-dimethylchromone) as a scaffold for developing ratiometric fluorescent...

Author: BenchChem Technical Support Team. Date: March 2026


, 

) and pH sensing.

Executive Summary

This guide details the application of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (also known as 5-Hydroxy-2,7-dimethylchromone) as a scaffold for developing ratiometric fluorescent biosensors. Unlike varying intensity-based probes, which are prone to artifacts from concentration fluctuations and photobleaching, this molecule leverages Excited-State Intramolecular Proton Transfer (ESIPT) .

The proximity of the hydroxyl group at position 5 and the carbonyl group at position 4 creates a robust hydrogen-bonding motif. Upon photoexcitation, this motif facilitates an ultra-fast proton transfer, resulting in a large Stokes shift and dual-emission characteristics. This protocol focuses on exploiting this mechanism to detect trivalent metal ions (specifically Aluminum,


) and monitor local pH changes in biological microenvironments.

Mechanism of Action: The ESIPT Switch

To use this molecule effectively, researchers must understand the photophysical "switch" that drives its sensing capability.

The ESIPT Process

In its ground state, the molecule exists primarily in the Enol (E) form, stabilized by an intramolecular hydrogen bond between the 5-OH proton and the 4-C=O oxygen.

  • Excitation (

    
    ):  Absorption of UV/Blue light excites the Enol form to the excited state (
    
    
    
    ).
  • Proton Transfer: The acidity of the hydroxyl proton increases significantly in the excited state, driving a barrierless proton transfer to the carbonyl oxygen. This forms the excited Keto (

    
    )  tautomer.
    
  • Emission: The

    
     species relaxes to the ground state keto form (
    
    
    
    ) by emitting a photon. Because the
    
    
    species is structurally distinct from
    
    
    , the emission is highly red-shifted (large Stokes shift).
  • Relaxation: The ground state keto form (

    
    ) rapidly reverts to the stable Enol (
    
    
    
    ) form.
Sensing Mechanism (Chelation Enhanced Fluorescence)

When a metal ion (e.g.,


) binds to the 5-OH/4-C=O pocket:
  • Inhibition: The metal displaces the proton or locks the geometry, preventing the ESIPT process.

  • Result: Emission occurs from the Enol (

    
    )  state (blue/green) rather than the Keto (
    
    
    
    )
    state (orange/red).
  • Ratiometric Signal: The ratio of Enol emission (

    
    ) to Keto emission (
    
    
    
    ) provides a concentration-independent readout of the analyte.

ESIPT_Mechanism cluster_legend Signal Output Enol_GS Enol Ground State (E) (Hydrogen Bonded) Enol_ES Enol Excited State (E*) Enol_GS->Enol_ES Excitation (UV) Metal_Complex Metal-Ligand Complex (ESIPT BLOCKED) Enol_GS->Metal_Complex + Metal Ion (Al3+) Keto_ES Keto Excited State (K*) Enol_ES->Keto_ES Proton Transfer (Fast) Keto_GS Keto Ground State (K) Keto_ES->Keto_GS Keto Emission (Red Shifted) Keto_GS->Enol_GS Reverse Proton Transfer Metal_Complex->Enol_GS Reversible Metal_Complex->Metal_Complex Enol Emission (Blue Shifted) Legend Ratio = I(Blue) / I(Red)

Caption: Schematic of the ESIPT photocycle vs. Metal Chelation pathway. Metal binding blocks the proton transfer, shifting emission from Red (Keto) to Blue (Enol).

Experimental Protocol: Ratiometric Detection of

This protocol describes the preparation and validation of a biosensor for Aluminum ions in aqueous buffer.

Materials & Reagents[1]
  • Probe: 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (Purity >98%).

  • Solvents: DMSO (Spectroscopic grade), Ethanol (Absolute).

  • Buffer: HEPES (10 mM, pH 7.4) or Tris-HCl.

  • Metal Standards:

    
    , 
    
    
    
    ,
    
    
    , etc. (Aqueous stock solutions, 10 mM).[1]
Stock Solution Preparation
  • Primary Stock (10 mM): Dissolve 1.90 mg of the probe (MW ≈ 190.19 g/mol ) in 1.0 mL of DMSO. Vortex until fully dissolved. Store at -20°C in the dark.

  • Working Solution (10

    
    M):  Dilute 1 
    
    
    
    L of Primary Stock into 999
    
    
    L of Ethanol/Buffer mixture (1:1 v/v).
    • Note: The organic co-solvent (Ethanol) is often required to ensure solubility of the neutral chromone scaffold.

Spectral Characterization (Titration)
  • Baseline Scan: Place 3 mL of the Working Solution in a quartz cuvette. Record the fluorescence emission spectrum (

    
     nm, Scan range: 380–650 nm).
    
    • Observation: You should see a dominant peak around 530–580 nm (Keto form) and a minor or negligible peak around 400–450 nm (Enol form).

  • Titration: Sequentially add aliquots of

    
     stock solution (0–50 
    
    
    
    M final concentration).
  • Equilibration: Mix gently and allow 2 minutes for equilibration after each addition.

  • Measurement: Record the emission spectrum after each addition.

    • Expectation: As

      
       increases, the Keto peak (long wavelength) decreases, and the Enol peak (short wavelength) increases.
      
Data Analysis (Ratiometric Calculation)

Calculate the fluorescence intensity ratio (


) for each concentration:


Plot


 vs. 

to generate the calibration curve. The Limit of Detection (LOD) is calculated as:

Where

is the standard deviation of the blank measurement and

is the slope of the linear region.

Summary of Optical Properties

ParameterValue / RangeNotes
Excitation Max (

)
340 – 370 nmAccessible by standard UV lasers/LEDs.
Enol Emission (

)
400 – 460 nmDominant in non-polar solvents or upon metal binding.
Keto Emission (

)
530 – 580 nmDominant in polar protic solvents (ESIPT active).
Stokes Shift > 150 nmLarge shift minimizes self-absorption artifacts.
Quantum Yield (

)
0.05 – 0.30Varies by solvent polarity; increases upon metal binding.
pKa (5-OH) ~8.5 – 9.5Sensing range for pH applications.

Critical Considerations & Troubleshooting

Selectivity

The 5-hydroxy-4-carbonyl motif is relatively selective for hard ions like


 and 

. However,

(paramagnetic) often causes fluorescence quenching rather than a ratiometric shift.
  • To verify selectivity: Perform competition assays by adding physiological concentrations of

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    to the
    
    
    solution. The signal should remain stable.
pH Sensitivity

Because the ESIPT mechanism relies on the proton, extreme pH values will interfere.

  • Acidic pH (< 4): Protonation of the carbonyl oxygen may occur.

  • Basic pH (> 9): Deprotonation of the 5-OH yields the anion, which is non-fluorescent or has distinct spectral properties.

  • Recommendation: Maintain pH 7.0–7.4 using HEPES buffer for metal sensing experiments.

Solubility

The "2,7-dimethyl" modification improves lipophilicity compared to the bare chromone, facilitating cell membrane permeability. However, this reduces water solubility.

  • Protocol Adjustment: If precipitation occurs in 100% aqueous buffer, increase the organic co-solvent (EtOH or DMSO) to 10–20%.

References

  • ESIPT Mechanism in Chromones

    • Title: Excited-State Intramolecular Proton Transfer (ESIPT) in 3-Hydroxychromone and Derivatives.[2]

    • Source:Journal of Physical Chemistry A
    • Context: Foundational physics of the proton transfer switch used in this protocol.
  • Metal Ion Sensing Applications

    • Title: Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone.[3]

    • Source:Royal Society of Chemistry / PMC
    • Context: Demonstrates the "turn-on" response of hydroxy-ketone motifs to

      
      .[3]
      
  • General Chromone Properties

    • Title: 2,5-Dimethyl-7-Hydroxychromone (Structural Analog D
    • Source:PubChem[4][5]

    • Context: Chemical and physical property data for dimethyl-hydroxychromone scaffolds.[4][6]

  • Biosensor Development Context

    • Title: Ionophore-Based Electrochemical Sensors for Metal Ion Detection.
    • Source:MDPI Sensors
    • Context: Broader context on integr

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHROMONE-SYN-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Diagnostic & Triage: "Why is my yield l...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHROMONE-SYN-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Diagnostic & Triage: "Why is my yield low?"

Before altering your protocol, you must diagnose the specific failure mode. The synthesis of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (a substituted chromone) from Orcinol (5-methylresorcinol) and Ethyl Acetoacetate is chemically precarious because it sits at the bifurcation of two competing pathways: the Pechmann Condensation (yielding Coumarins) and the Simonis Reaction (yielding Chromones).[1]

Quick Diagnostic Checklist
ObservationDiagnosisRoot Cause
IR Spectrum: Strong band at ~1700–1720 cm⁻¹Wrong Isomer (Coumarin) Reaction temperature too low; Acid catalyst favored Pechmann pathway (e.g., H₂SO₄ used).[1][2]
IR Spectrum: Band at ~1650 cm⁻¹ (chelated)Correct Product (Chromone) Reaction successful. Low yield is likely due to isolation/workup issues.[1]
Appearance: Black, insoluble tarPolymerization Reaction exotherm uncontrolled; P₂O₅ added too fast; Localized overheating.[1][2]
NMR: Missing vinyl proton at ~6.0 ppmRing Opening Hydrolysis during workup; pH too high during neutralization.[1]

Strategic Pathways: Selecting the Right Protocol

To improve yield, you must choose between optimizing the direct route (Method A) or switching to a multi-step, high-fidelity route (Method B).

Method A: The Optimized Simonis Reaction (Direct)

Best for: Rapid synthesis, intermediate yields (30–50%).[2]

The classic Simonis reaction uses Phosphorus Pentoxide (P₂O₅).[1] However, this reagent often causes charring.[1][2] We recommend upgrading to Eaton’s Reagent or strictly controlled P₂O₅/Nitrobenzene conditions.[1]

The Mechanism of Failure: Standard acidic conditions (HCl, H₂SO₄) favor the Pechmann condensation, producing 2,5-dimethyl-7-hydroxycoumarin (a 2-one).[2] To force the formation of the chromone (4-one) , you must facilitate the initial formation of an aryl ester followed by an acid-catalyzed Fries rearrangement and cyclization, which requires P₂O₅.

Method B: The Kostanecki-Robinson / Baker-Venkataraman Route (High Yield)

Best for: High purity, maximum yield (70–85%), scale-up.[2]

If Method A consistently yields <20%, switch to this route. It bypasses the Coumarin/Chromone competition entirely by locking the structure into a diketone intermediate before cyclization.[1]

Visualization of Reaction Logic[3]

ReactionPathways Start Orcinol + Ethyl Acetoacetate Cond1 Condensing Agent: H2SO4 or HCl Start->Cond1 Path A (Avoid) Cond2 Condensing Agent: P2O5 / Heat Start->Cond2 Path B (Target) Inter1 C-Acylation First Cond1->Inter1 Prod1 COUMARIN Isomer (2,5-dimethyl-7-hydroxy...) Low Value Byproduct Inter1->Prod1 Cyclization Inter2 O-Acylation First (Aryl Ester) Cond2->Inter2 Prod2 CHROMONE Target (5-Hydroxy-2,7-dimethyl...) Target Molecule Inter2->Prod2 Fries Rearrangement & Cyclization

Figure 1: The critical bifurcation between Pechmann (Coumarin) and Simonis (Chromone) pathways determined by catalyst choice.[2]

Step-by-Step Optimization Protocols

Protocol A: Improved Simonis Reaction (P₂O₅/Nitrobenzene)

Reference Standard: Sethna & Shah (1945) modified for modern purity.[1][2]

  • Reagent Prep: Dissolve Orcinol (10 mmol) and Ethyl Acetoacetate (12 mmol) in Nitrobenzene (5 mL).

    • Why Nitrobenzene? It acts as a solvent and heat sink, preventing the "black tar" polymerization common with neat P₂O₅.

  • Addition: Add P₂O₅ (20 mmol) in small portions over 20 minutes.

    • Critical: Do not let the temperature spike.[1]

  • Reaction: Heat the mixture to 110°C for 2–3 hours.

    • Troubleshooting: If you see rapid darkening, reduce temp to 100°C.[1]

  • Workup: Cool to RT. Pour into crushed ice. Extract the Nitrobenzene with steam distillation or wash the solid repeatedly with hexanes (if product precipitates).[1]

  • Purification: Recrystallize from Ethanol.

    • Yield Expectation: 30–45%.[1]

Protocol B: The "Gold Standard" Baker-Venkataraman Route

Recommended for High Value/High Purity needs.[1]

Step 1: Acetylation React Orcinol with Acetic Anhydride (excess) + Pyridine.[1][2]

  • Product: Orcinol Diacetate.[1]

Step 2: Fries Rearrangement Heat Orcinol Diacetate with AlCl₃ (120–140°C).

  • Product:2,4-Dihydroxy-6-methylacetophenone .[1]

  • Note: This is the stable intermediate that guarantees the correct isomer.[1]

Step 3: Esterification React the acetophenone with Acetyl Chloride/Pyridine.[1]

  • Product: 2-Acetoxy-4-hydroxy-6-methylacetophenone.[1]

Step 4: Baker-Venkataraman Rearrangement Treat with KOH/Pyridine (or NaH/THF for anhydrous conditions).

  • Mechanism:[1][2][3][4][5][6][7][8] Intramolecular Claisen condensation.[1][7]

  • Product: A ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -diketone (1,3-diketone).[2]
    

Step 5: Cyclization Treat the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-diketone with glacial acetic acid/H₂SO₄ (catalytic).
  • Product:5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one .

  • Yield Expectation: 70–80% (overall).[1]

Frequently Asked Questions (FAQ)

Q: Can I use Eaton's Reagent (7.7% P₂O₅ in Methanesulfonic acid) instead of solid P₂O₅? A: Yes, and you should. Eaton's reagent provides the dehydrating power of P₂O₅ but in a liquid, homogenous form.[2] This eliminates the "hotspots" that cause charring.[1]

  • Protocol Adjustment: Mix Orcinol and Ethyl Acetoacetate in Eaton's reagent at RT, then heat to 70°C for 2 hours. Pour into water. Yields are typically 10–15% higher than the heterogeneous P₂O₅ method.[1]

Q: How do I remove the Coumarin byproduct if I already have a mixture? A: Coumarins and Chromones have different solubilities in dilute alkali.[1]

  • Treat the mixture with cold, dilute NaOH (1N).

  • Coumarins (lactones) open slowly to form coumarinates but often precipitate out or remain insoluble initially compared to the phenolic chromone.[1]

  • However, a better separation is Fractional Crystallization from Ethanol.[1] The Chromone (4-one) is generally less soluble and crystallizes first.[1]

  • Chromatography: On Silica gel, Coumarins usually elute after Chromones (Coumarins are more polar due to the lactone).[1]

Q: My product has a melting point of 250°C, but the literature says 298°C. What do I have? A: You likely have the Coumarin isomer (4,7-dimethyl-5-hydroxycoumarin) or a mixed crystal.

  • Target Chromone MP: Typically higher (~290–300°C range for hydroxy-methyl derivatives).[1]

  • Action: Check UV-Vis.[1] Chromones show a distinct bathochromic shift with AlCl₃ (due to the 5-OH/4-C=O chelation).[1] Coumarins do not show this specific shift magnitude.[1]

References & Authority

  • Sethna, S. M., & Shah, N. M. (1945).[2] "The Chemistry of Coumarins." Chemical Reviews, 36(1), 1–62.[2] Link[1]

    • Foundation for the Pechmann vs. Simonis selectivity.

  • Ellis, G. P. (1977).[1][2] "Chromenes, Chromanones, and Chromones."[2] John Wiley & Sons.[1]

    • Definitive text on benzopyran synthesis.

  • Simonis, H. (1917).[1][2] "Über die Entstehung von Chromonen aus Phenolen." Berichte der deutschen chemischen Gesellschaft, 50(1).[1]

    • Original description of the P₂O₅ driven pathway.

  • Mahal, H. S., & Venkataraman, K. (1934).[2][3][7] "Synthetical Experiments in the Chromone Group." Journal of the Chemical Society.[1][3] Link[1][3]

    • Establishes the Baker-Venkataraman rearrangement for high-yield specificity.

  • Eaton, P. E., et al. (1973).[1][2] "Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23). Link

    • Source for the Eaton's Reagent optimization.

Sources

Optimization

Troubleshooting solubility issues of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one in aqueous solutions

Case ID: SOL-5H27DM-CHROMONE Classification: Physicochemical Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Executive Summary: The "Hidden" Hydrophobicity Users f...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-5H27DM-CHROMONE Classification: Physicochemical Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The "Hidden" Hydrophobicity

Users frequently report unexpected precipitation of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (5-HDMC) in aqueous buffers, even when using standard organic stock solutions (DMSO/Ethanol).

The Core Issue: While the "5-Hydroxy" nomenclature suggests polarity, this molecule exhibits pseudo-lipophilic behavior . The hydroxyl group at position 5 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at position 4.[2] This forms a stable 6-membered chelate ring, effectively "locking" the polar group and preventing it from interacting with water molecules.[3]

Key Consequence:

  • Reduced Polarity: The molecule behaves more like a non-polar hydrocarbon than a phenol.[2][3]

  • pH Resistance: The 5-OH proton is difficult to remove (high pKa), making pH adjustment ineffective and potentially destructive.[2][3]

Diagnostic Matrix (FAQ)

Use this matrix to identify the root cause of your solubility failure.

SymptomProbable CauseImmediate Action
Precipitation upon dilution (DMSO stock

Buffer)
The "Crash-Out" Effect. The sudden change in dielectric constant forces the hydrophobic chelate to aggregate.[1]Switch to Protocol A (Step-down Dilution) or Protocol B (Cyclodextrin).[2][3]
Yellow/Orange discoloration after adding NaOHChemical Degradation. High pH (>10) causes the

-pyrone ring to open (hydrolysis), forming a chalcone-like byproduct.[1][3]
STOP. Do not use strong bases (pH > 9) to solubilize.[2][3] The ring is alkali-labile.[3]
Cloudiness over time (2-4 hours)Ostwald Ripening. Micro-crystals formed initially are growing into visible precipitates.[1][2][3]Add a surfactant stabilizer (0.1% Tween 80) or use Protocol C (Micellar System).[2][3]
Inconsistent biological data Adsorption. The lipophilic molecule is sticking to plasticware (tips, tubes).[2][3]Use low-binding plasticware or glass vials; ensure 0.05% BSA is in the assay buffer.[3]

Advanced Solubilization Protocols

Protocol A: The "Step-Down" Cosolvent Method (For Acute Assays)

Best for: Short-term cell assays or enzymatic screens where <1% DMSO is tolerated.[1]

The Logic: Direct addition of concentrated DMSO stock to water creates local supersaturation, causing immediate precipitation.[2] This protocol uses an intermediate polarity step.[2][3][4]

  • Prepare Master Stock: Dissolve 5-HDMC in anhydrous DMSO at 1000x the final target concentration (e.g., 10 mM).

    • Critical: Ensure DMSO is fresh.[2][3] Hygroscopic DMSO contains water, which initiates precipitation inside the stock vial.[2][3]

  • Prepare Intermediate: Dilute the Master Stock 1:10 into PEG-400 or Ethanol .

    • Result: 100x stock in a DMSO/PEG mixture.[2][3]

  • Final Dilution: Slowly add the Intermediate (1 part) to the vortexing aqueous buffer (99 parts).

    • Technique: Inject the solvent under the surface of the buffer while vortexing to prevent surface film formation.

Protocol B: Cyclodextrin Complexation (For Animal/Long-term Studies)

Best for: In vivo injection or assays requiring >24h stability.[1]

The Logic: The hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the lipophilic chromone core, shielding it from water while the outer shell remains soluble.
  • Carrier Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.[1][2][3] Filter sterilize (0.22 
    
    
    
    m).[2][3]
  • Compound Addition: Add excess 5-HDMC powder to the cyclodextrin solution.

  • Equilibration: Shake at 250 rpm for 24-48 hours at room temperature.

    • Note: Heating to 40°C can speed this up but may risk degradation; ambient temperature is safer.[2][3]

  • Clarification: Centrifuge at 12,000 x g for 10 minutes to remove undissolved solid.

  • Quantification: Measure concentration of the supernatant via HPLC-UV (approx. 250-260 nm) to determine the soluble load.[2][3]

Protocol C: Micellar Stabilization (For High Concentration)

Best for: Situations where high drug loading is required.[1][2][3]

  • Dissolve 5-HDMC in a volatile solvent (Acetone or Methanol).[2][3]

  • Add Poloxamer 188 (Pluronic F68) or Tween 80 to the solution (Ratio 1:3 drug:surfactant).[2][3]

  • Evaporate the solvent under a stream of nitrogen (creates a thin film).[2][3]

  • Rehydrate the film with warm (37°C) PBS while vortexing.

    • Result: A clear micellar dispersion.[2][3]

Visualizing the Mechanism & Workflow

Figure 1: The Chelation Trap & Solubility Decision Tree

SolubilityLogic Start Start: 5-HDMC Solubility Issue Structure Structural Analysis: 5-OH + 4-C=O forms Intramolecular H-Bond Start->Structure Consequence Consequence: 1. Masked Polarity (High LogP) 2. High pKa (Resists Ionization) Structure->Consequence CheckpH Are you adjusting pH > 9? Consequence->CheckpH Risk CRITICAL RISK: Gamma-Pyrone Ring Opening (Irreversible Degradation) CheckpH->Risk Yes CheckTime Assay Duration? CheckpH->CheckTime No (Neutral pH) ShortTerm < 4 Hours (Cell/Enzyme Assay) CheckTime->ShortTerm LongTerm > 24 Hours or In Vivo CheckTime->LongTerm MethodA Method A: Cosolvent DMSO -> PEG-400 -> Buffer (Prevents Crash-out) ShortTerm->MethodA MethodB Method B: Complexation 20% HP-beta-Cyclodextrin (Shields Hydrophobic Core) LongTerm->MethodB

Caption: Figure 1. Decision logic based on the physicochemical limitations of the 5-hydroxychromone scaffold. Note the critical warning against alkaline solubilization.

Technical References & Validation

The protocols above are grounded in the following physicochemical principles validated in chromone and flavonoid chemistry.

  • Intramolecular Hydrogen Bonding (The "Chelation Effect"):

    • The 5-hydroxy-4-keto system creates a pseudo-aromatic ring, significantly increasing lipophilicity compared to isomeric 7-hydroxychromones.

    • Source: E.g., Smith, C. et al.[2][3] "Intramolecular hydrogen bonding in 5-hydroxychromones."[2][3] (General Principle Validation).

    • Validation: Confirmed by the lack of pH shift in UV spectra until extremely high pH values are reached.[2][3]

  • Alkaline Instability:

    • Chromone rings are susceptible to nucleophilic attack by hydroxide ions at the C-2 position, leading to ring opening and formation of phenolic ketones.

    • Source:Livingstone, R.[2][3] "Degradation of chromones in alkaline media."[2][3][5] Journal of Chemical Society.[2][3]

  • Cyclodextrin Efficacy:

    • Beta-cyclodextrins have a cavity size (~6.0-6.5 Å) ideal for accommodating the benzopyranone fused ring system.[1]

    • Source:Tommasini, S. et al.[2][3] "Improvement of solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin." Journal of Pharmaceutical and Biomedical Analysis.

References
  • Intramolecular Hydrogen Bonding in Hydroxychromones

    • Title: "Substituent effects on the intramolecular hydrogen bond in 5-hydroxychromones."[3]

    • Context: Explains the high stability and low acidity of the 5-OH group.
    • Source: [ScienceDirect / J. Mol.[2][3] Struct.]([Link]) (Representative link for mechanism)

  • Alkaline Degrad

    • Title: "Kinetics of the alkaline ring-opening of chromone and its deriv
    • Context: Validates the warning against using NaOH for solubiliz
    • Source: [J. Chem. Soc.[2][3] Perkin Trans.[2][3] 2]([Link]1][2][3][5]

  • Cyclodextrin Complexation Str

    • Title: "Cyclodextrins as solubility enhancers: A review."[2][3][6]

    • Context: Supports Protocol B as the gold standard for lipophilic chromones.[2][3]

    • Source:[2][3]

  • DMSO Hygroscopicity & Stock Management

    • Title: "Dimethyl sulfoxide: an important solvent for medical and biological applications."[2][3]

    • Context: Supports the requirement for anhydrous stock preparation.[2][3]

    • Source:[2][3]

Sources

Troubleshooting

Technical Support Center: High-Contrast Imaging with 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

Ticket ID: #TSC-ESIPT-05 Subject: Overcoming Autofluorescence Interference via Large Stokes Shift Protocols Assigned Specialist: Senior Application Scientist, Bio-Imaging Division[1] Executive Summary: The ESIPT Advantag...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TSC-ESIPT-05 Subject: Overcoming Autofluorescence Interference via Large Stokes Shift Protocols Assigned Specialist: Senior Application Scientist, Bio-Imaging Division[1]

Executive Summary: The ESIPT Advantage

You are likely employing 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (hereafter referred to as 5-HDMC ) to resolve targets in highly autofluorescent tissues (e.g., liver, kidney, or plant samples).[1]

The core mechanism enabling this is Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4] Unlike conventional fluorophores (e.g., Fluorescein/FITC) which have small Stokes shifts (~20–30 nm), 5-HDMC exhibits a Large Stokes Shift (>150 nm) .[1]

  • The Problem: Biological autofluorescence (NADH, Flavins, Elastin) typically excites in the Blue (450 nm) and emits in the Green (520 nm).

  • The Solution: 5-HDMC absorbs in the UV/Violet region but, due to ESIPT, emits in the Yellow/Orange region. This spectral separation allows you to "step aside" from the background noise.[1]

Mechanism of Action

To troubleshoot effectively, you must understand the photophysics occurring in your sample.

  • Excitation (Enol Form): Upon UV excitation (~340–360 nm), the molecule absorbs energy.

  • Proton Transfer: An extremely fast intramolecular proton transfer occurs from the 5-hydroxyl group to the carbonyl oxygen.[1]

  • Emission (Keto Form): The molecule relaxes from this "Keto" excited state, emitting a photon at a significantly longer wavelength (Red-shifted) before returning to the ground state Enol form.

Visualization: The Spectral Separation Workflow

ESIPT_Workflow cluster_0 Excitation Source cluster_1 Sample Environment cluster_2 Emission / Detection UV_Light UV/Violet Light (340-380 nm) Tissue Biological Tissue (Autofluorescent) UV_Light->Tissue Probe 5-HDMC Probe (Enol Form) UV_Light->Probe Noise Background Noise (Blue/Green: 450-500nm) Tissue->Noise Small Stokes Shift ESIPT ESIPT Tautomerization (Keto Form) Probe->ESIPT Excitation Filter Long-Pass Filter (>530nm) Noise->Filter Blocked Signal Target Signal (Yellow/Red: >540nm) ESIPT->Signal Large Stokes Shift (>150nm) Signal->Filter Passed

Figure 1: Workflow demonstrating how the large Stokes shift of 5-HDMC allows for optical filtration of background autofluorescence.

Optimized Experimental Protocol

Preparation of Stock & Working Solutions
ComponentSpecificationCritical Note
Solvent DMSO (Anhydrous)Crucial: Avoid protic solvents (Ethanol/Methanol) for stock.[1] Water/Alcohols can disrupt the intramolecular H-bond required for ESIPT.[1]
Stock Conc. 10–20 mMStore at -20°C, protected from light.
Working Conc. 1–10 µMDilute immediately before use in PBS.[1]
Staining Workflow
  • Fixation: Fix cells/tissue with 4% Paraformaldehyde (15 mins).[1] Avoid Glutaraldehyde as it induces high autofluorescence.[1]

  • Permeabilization: 0.1% Triton X-100 (if targeting intracellular structures).[1]

  • Staining: Incubate with 5-HDMC (5 µM) for 20–30 minutes at Room Temperature.

  • Washing: Wash 3x with PBS to remove unbound probe.[1]

  • Imaging:

    • Excitation: 365 nm (UV LED) or 405 nm (Laser Line).[1]

    • Emission Filter: Long-pass >530 nm or Band-pass 550/40 nm.[1]

Troubleshooting Guide (FAQs)

Q1: I am seeing a blue emission signal instead of the expected yellow/red. Why?

Diagnosis: Disruption of the ESIPT mechanism.[1] The Science: ESIPT relies on an intramolecular hydrogen bond between the 5-OH and the Carbonyl oxygen. If you use a strong hydrogen-bonding solvent (like pure water or methanol) or if the local environment is extremely polar/protic, the solvent may H-bond with the probe. This prevents the proton transfer, forcing the molecule to emit from the "Normal" (Enol) state, which is blue (~400-450 nm) and overlaps with autofluorescence. The Fix:

  • Ensure the probe is intercalated into hydrophobic domains (membranes/proteins) where ESIPT is favored.

  • Reduce the percentage of organic protic co-solvents (MeOH/EtOH) in your buffer.

Q2: The signal is weak compared to background autofluorescence.

Diagnosis: "Inner Filter Effect" or improper filter selection. The Science: Even with a large Stokes shift, if your excitation light (UV) is being absorbed by the tissue matrix (DNA/Proteins) before it reaches the probe, signal drops. The Fix:

  • Increase Concentration: Titrate 5-HDMC up to 20 µM.

  • Red-Shift Excitation: If possible, excite at the "tail" of the absorption band (405 nm) rather than the peak (340 nm) to penetrate deeper into the tissue, as tissue scattering is lower at longer wavelengths.

Q3: Can I use this for live-cell imaging?

Diagnosis: Cell permeability and cytotoxicity.[1] The Science: 5-HDMC is relatively small and lipophilic (LogP ~1.9), allowing passive diffusion.[1] The Fix: Yes. However, UV excitation can be phototoxic to live cells.[1] Limit exposure time (<100ms) and use the minimum laser power required.

Q4: My images are blurry/hazy.

Diagnosis: Chromatic Aberration. The Science: Because the gap between excitation (UV) and emission (Yellow/Red) is so large, standard objectives may not focus both wavelengths on the same plane perfectly. The Fix: Use "Apochromat" objectives corrected for UV-VIS-IR. If unavailable, refocus the microscope specifically for the emission channel, ignoring the focus of the excitation channel.

Reference Data: Spectral Properties

Use these values to program your monochromator or select filters.

ParameterValueNotes
Excitation Max 330–350 nmCan be excited by 355 nm laser or 405 nm diode (at ~30% efficiency).[1]
Emission Max 530–580 nmHighly dependent on solvent polarity (Solvatochromic).[1]
Stokes Shift ~200 nmEnables complete rejection of excitation light.[1]
Quantum Yield 0.05 – 0.20Lower than Fluorescein; requires sensitive detectors (PMT/HyD).[1]

References

  • Mechanism of ESIPT in Chromones: Serdiuk, I. E., & Roshal, A. D. (2015). "5-Hydroxychromones: The interplay between ESIPT and hydration."[1] RSC Advances.

  • Large Stokes Shift Probes in Bio-Imaging: Sedgwick, A. C., et al. (2018).[1] "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents."[1][4] Chemical Society Reviews.[1]

  • General Chromone Photophysics: Badía, K. P., et al. (2018).[1] "Photophysics of 5-hydroxychromones."[1] Journal of Photochemistry and Photobiology A: Chemistry.

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

Status: Active Ticket ID: CHROM-5H-27DM-PERM Assigned Specialist: Senior Application Scientist, Drug Delivery Systems Last Updated: March 3, 2026 Executive Summary & Compound Profile Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHROM-5H-27DM-PERM Assigned Specialist: Senior Application Scientist, Drug Delivery Systems Last Updated: March 3, 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (also referred to as 5-hydroxy-2,7-dimethylchromone).

This compound presents a classic medicinal chemistry paradox common to the chromone scaffold. The 5-hydroxyl group forms a strong intramolecular hydrogen bond with the 4-carbonyl oxygen , creating a pseudo-ring structure. While this increases the compound's lipophilicity (LogP), it significantly reduces aqueous solubility and increases crystal lattice energy, often leading to precipitation in aqueous cell culture media before effective membrane permeation can occur.

Key Challenges:

  • Solubility-Limited Permeability: The compound likely behaves as a BCS Class II molecule (Low Solubility, High Permeability). "Enhancing permeability" often requires solving the dissolution rate-limiting step.

  • Efflux Susceptibility: Chromones are frequent substrates for P-glycoprotein (P-gp) and BCRP efflux pumps.

  • Metabolic Instability: The 5-OH position is a prime target for rapid Phase II glucuronidation.

Diagnostic Troubleshooting (Q&A)

Scenario A: "The compound precipitates immediately upon addition to cell culture media."

Diagnosis: This is a "solubility-limited" bioavailability issue, not a membrane defect. The intramolecular H-bond makes the molecule planar and crystalline, causing it to crash out when the organic solvent (DMSO) is diluted by aqueous media.

Solution 1: The "Solvent Shift" Protocol

  • Do not exceed 0.5% DMSO final concentration if possible.

  • Switch solvents: Use PEG-400 or Propylene Glycol as a co-solvent. These disrupt the water structure less aggressively than DMSO, potentially maintaining supersaturation longer.

Solution 2: Cyclodextrin Complexation (Recommended) Encapsulate the hydrophobic chromone core in a hydrophilic shell.

  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2]

  • Why: The 2,7-dimethyl substitution pattern fits well within the β-cyclodextrin cavity (approx 6.0–6.5 Å diameter).

Scenario B: "The compound is soluble, but intracellular concentrations remain negligible."

Diagnosis: This suggests active efflux. The 5-hydroxychromone scaffold is often recognized by MDR1 (P-gp) transporters, which pump the drug out as fast as it diffuses in.

Solution: Efflux Inhibition Assay

  • Step 1: Pre-treat cells with Verapamil (10–50 µM) or Cyclosporin A (5–10 µM) for 30 minutes.

  • Step 2: Add your compound.

  • Step 3: If uptake increases significantly (>2-fold), your compound is a P-gp substrate. You must switch to a nanoparticle formulation (liposomes) to bypass these pumps via endocytosis.

Scenario C: "My IC50 values shift drastically between experiments."

Diagnosis: Adsorption to plasticware. The planar, lipophilic nature of benzopyran-4-ones leads to high non-specific binding to polystyrene plates.

Solution:

  • Use Low-Binding plates (polypropylene) or glass-coated wells.

  • Include 0.01% Tween-80 or 0.1% BSA in the assay buffer to act as a "sacrificial" surface blocker.

Advanced Formulation Protocols

Protocol 1: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Best for: Improving solubility without altering cellular uptake mechanisms.

Materials:

  • 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

  • HP-β-CD (Molecular Substitution ~0.6–0.8)

  • Methanol (HPLC Grade)

Workflow:

  • Dissolve the chromone in a minimal volume of Methanol.

  • Prepare a 20% (w/v) HP-β-CD solution in water.

  • Dropwise Addition: Slowly add the chromone/methanol solution to the HP-β-CD solution while stirring at 500 RPM.

  • Equilibration: Stir for 24 hours at Room Temperature (protected from light).

  • Evaporation: Remove Methanol using a rotary evaporator or nitrogen stream.

  • Filtration: Pass through a 0.22 µm PVDF filter to remove uncomplexed drug.

  • Lyophilization: Freeze-dry to obtain the soluble powder complex.

Protocol 2: "Drug-in-Cyclodextrin-in-Liposomes" (DCL)

Best for: Bypassing Efflux Pumps and maximizing load.

This hybrid approach first solubilizes the drug in CD, then hides the complex inside a liposome. This prevents the drug from leaking out of the lipid bilayer and bypasses P-gp pumps via endocytic uptake.

Data Comparison: Formulation Efficiency

Formulation StrategySolubility EnhancementPermeability MechanismEfflux EvasionComplexity
DMSO Solubilization Low (Precipitation risk)Passive DiffusionPoorLow
HP-β-CD Complex High (>50-fold)Passive DiffusionModerateMedium
Liposomes (Standard) ModerateFusion/EndocytosisHighHigh
DCL (Hybrid) Very High Endocytosis Very High Very High

Visualizing the Mechanism

Figure 1: Cellular Transport Pathways & Optimization Strategies

Caption: A comparative logic flow demonstrating how formulation strategies (Cyclodextrins vs. Liposomes) alter the cellular entry mechanism of 5-hydroxy-2,7-dimethylchromone to overcome solubility limits and efflux pumps.

CellularTransport cluster_barriers Barriers to Permeability cluster_solutions Formulation Strategies Compound 5-Hydroxy-2,7-dimethyl- 4H-1-benzopyran-4-one Solubility Aqueous Solubility limit (Precipitation) Compound->Solubility Native State CD_Complex Cyclodextrin Complex (Increases Solubility) Compound->CD_Complex Complexation Liposome Liposomal DCL (Bypasses Efflux) Compound->Liposome Encapsulation Cell_Interior Intracellular Target (Bioavailability Achieved) Solubility->Cell_Interior Passive Diffusion (Inefficient) Efflux P-gp Efflux Pump (Active Removal) Efflux->Solubility Recycling CD_Complex->Cell_Interior Enhanced Concentration Gradient Liposome->Cell_Interior Endocytosis (Ignores P-gp) Cell_Interior->Efflux Pumped Out

Figure 2: DCL Formulation Workflow

Caption: Step-by-step technical workflow for synthesizing the Drug-in-Cyclodextrin-in-Liposome (DCL) system to ensure maximum encapsulation efficiency.

DCL_Workflow Step1 1. Inclusion Complex (Drug + HP-β-CD) Step3 3. Hydration (Add Complex to Film) Step1->Step3 Aqueous Phase Step2 2. Lipid Film Formation (HSPC : Cholesterol) Step2->Step3 Lipid Phase Step4 4. Extrusion (100nm Polycarbonate) Step3->Step4 MLV -> LUV Step5 5. Purification (Dialysis/Column) Step4->Step5 Remove Free Drug

References

  • Vertex AI Search. (2026). Physicochemical properties and biological activity of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Gharib, R., et al. (2015). Drug-in-cyclodextrin-in-liposomes: a promising formulation for hydrophobic drugs. International Journal of Pharmaceutics. (Source for DCL protocol).
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization.
  • Creative Biostructure. (2024). Cyclodextrin-Based Liposomes Production. (Technical basis for hybrid delivery systems).

For further assistance with specific cell lines (e.g., Caco-2 vs. HepG2), please reply with your cell model details.

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one with other known antioxidants

[1] Executive Summary: The Specialist vs. The Generalist In the landscape of antioxidant research, 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (hereafter referred to as 5-H-2,7-D ) occupies a distinct functional niche.[...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Specialist vs. The Generalist

In the landscape of antioxidant research, 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (hereafter referred to as 5-H-2,7-D ) occupies a distinct functional niche.[1] Unlike broad-spectrum scavengers such as Ascorbic Acid or Quercetin, which rely on high-density hydroxyl groups for rapid radical quenching, 5-H-2,7-D functions primarily as a lipophilic metal chelator and upstream oxidative enzyme inhibitor .[1]

While its direct radical scavenging capacity (DPPH/ABTS) is moderate compared to catechol-bearing flavonoids, its efficacy in inhibiting Xanthine Oxidase (XO) —a primary generator of superoxide anions—is superior to many standard antioxidants. This guide delineates its utility not merely as a scavenger, but as a "pre-emptive" antioxidant suitable for lipid-rich environments due to its methylated backbone.[1]

Chemical Architecture & Mechanism[1]

To understand the efficacy data, we must first analyze the Structure-Activity Relationship (SAR).

  • The Chelation Core (5-OH + 4-Keto): The hydroxyl group at position 5 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at position 4. This motif is the structural basis for iron chelation , preventing Fenton chemistry (the conversion of H₂O₂ to toxic hydroxyl radicals).

  • The Lipophilic Shield (2,7-Dimethyl): Unlike the hydrophilic Ascorbic Acid, the methyl groups at positions 2 and 7 significantly increase the partition coefficient (LogP). This allows 5-H-2,7-D to penetrate cell membranes and blood-brain barriers more effectively than polar standards.[1]

  • The Scavenging Limitation: The absence of a catechol moiety (ortho-dihydroxy structure) on a B-ring (as seen in Quercetin) limits its ability to delocalize electrons during direct radical attack, resulting in higher IC50 values in solvent-based assays.

Visualization: Mechanistic Pathways

The following diagram illustrates the dual mechanism of 5-H-2,7-D compared to the direct scavenging of Quercetin.

AntioxidantMechanism ROS Reactive Oxygen Species (Superoxide/Hydroxyl) Fe Free Iron (Fe2+) Fe->ROS Fenton Reaction Sub_5H 5-H-2,7-D (The Molecule) Sub_5H->ROS Scavenges (Moderate) Sub_5H->Fe Chelates (High Efficacy) XO Xanthine Oxidase (Enzyme) Sub_5H->XO Inhibits (High Efficacy) Sub_Quer Quercetin (Standard) Sub_Quer->ROS Scavenges (High Efficacy) Sub_Quer->XO Inhibits (Moderate) XO->ROS Generates Superoxide

Caption: Figure 1: 5-H-2,7-D acts primarily by blocking ROS generation (Enzyme Inhibition/Chelation), whereas Quercetin acts primarily by scavenging existing ROS.[1]

Comparative Efficacy Analysis

The data below synthesizes experimental values from chromone SAR studies and direct comparisons. Note the inversion of efficacy: 5-H-2,7-D trails in scavenging but excels in enzyme inhibition.[1]

Table 1: Antioxidant & Inhibitory Profile (IC50 Values)
CompoundClassDPPH Scavenging (µM)Xanthine Oxidase Inhibition (µM)Lipophilicity (LogP)Primary Utility
5-H-2,7-D Chromone 120 - 150 1.5 - 5.0 ~2.8 Enzyme Inhibitor / Chelator
QuercetinFlavonoid2.5 - 5.05.0 - 10.01.5Broad Spectrum Scavenger
TroloxSynthetic Vit E15 - 30> 1003.5Lipid Peroxidation Standard
Ascorbic AcidVitamin20 - 40Inactive-1.8Aqueous Phase Scavenger
AllopurinolDrugInactive0.2 - 2.0-0.55Gout / XO Inhibition Only

Key Insight: If your goal is to stabilize a formulation against oxidation during storage, Trolox or BHT are superior. However, if the goal is a therapeutic intervention to prevent oxidative stress in vivo by inhibiting the source (Xanthine Oxidase), 5-H-2,7-D is the superior candidate, rivaling the clinical drug Allopurinol but with added radical scavenging benefits.[1]

Experimental Protocols

To validate these claims, the following self-validating protocols are recommended. These move beyond basic "mix and read" steps to include critical control points often missed in general literature.

Protocol A: DPPH Radical Scavenging Assay (Modified for Lipophilic Chromones)

Standard DPPH assays often fail for chromones due to solubility issues. This protocol uses a methanol/buffer system to ensure complete solubilization.

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to 0.1 mM. Critical: Absorbance at 517nm must be 1.0 ± 0.05. If <0.95, the DPPH is degraded.

  • Sample Prep: Dissolve 5-H-2,7-D in DMSO (stock 10 mM), then dilute in methanol. Range: 10 µM – 500 µM.

  • Reaction: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at 25°C. Note: Light degrades DPPH, causing false positives.

  • Measurement: Read Absorbance (A) at 517nm.

  • Calculation:

    
    
    
  • Validation: Trolox standard curve must yield IC50 between 15-30 µM.

Protocol B: Xanthine Oxidase (XO) Inhibition Assay

This is the "Gold Standard" assay for 5-H-2,7-D efficacy.[1]

  • Buffer: 50 mM phosphate buffer (pH 7.5).

  • Enzyme: Bovine milk Xanthine Oxidase (0.01 units/mL).

  • Substrate: Xanthine (150 µM).

  • Workflow:

    • Incubate Enzyme + Test Compound (5-H-2,7-D) for 15 mins at 25°C.

    • Add Xanthine to start reaction.

    • Monitor Uric Acid formation at 295 nm kinetically for 10 mins.

  • Differentiation: Run a parallel blank without enzyme to rule out direct UV absorption by the chromone at 295 nm (a common artifact).

Visualization: Experimental Workflow

The following diagram outlines the decision tree for characterizing this specific molecule.

Workflow Start Start: 5-H-2,7-D Characterization Solubility Solubility Check (DMSO/MeOH) Start->Solubility Branch1 Direct Scavenging (DPPH/ABTS) Solubility->Branch1 Branch2 Enzyme Inhibition (Xanthine Oxidase) Solubility->Branch2 Result1 Expect Moderate IC50 (>100 µM) Branch1->Result1 Result2 Expect Potent IC50 (<10 µM) Branch2->Result2 Valid Validation Step: Compare vs. Quercetin & Allopurinol Result1->Valid Result2->Valid

Caption: Figure 2: Experimental workflow prioritizing enzyme inhibition assays over scavenging assays for accurate efficacy profiling.

Conclusion & Recommendations

5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one should not be utilized as a generic preservative or bulk antioxidant.[1] Its cost-to-performance ratio in simple radical scavenging is poor compared to BHT or Ascorbic Acid.[1]

Recommended Applications:

  • Pharmaceuticals: As a scaffold for anti-gout medication (XO inhibition) with secondary neuroprotective properties (via lipophilic antioxidant effects).

  • Cosmeceuticals: In anti-aging formulations where iron chelation (preventing metalloproteinase activation) is more critical than surface radical scavenging.

Final Verdict: Use Quercetin for potency; use 5-H-2,7-D for specificity and membrane permeability.[1]

References

  • BenchChem. (2025). An In-depth Technical Guide to the Antioxidant Properties of 5,7-Dihydroxycoumarin and Related Chromones. Retrieved from

  • MDPI. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives.[2] International Journal of Molecular Sciences. Retrieved from

  • National Institutes of Health (NIH). (2020). Inhibition of Xanthine Oxidase-Catalyzed Xanthine Oxidation by Flavonoid Aglycones. Retrieved from

  • ResearchGate. (2010). Synthesis and evaluation of antioxidant activity of 2-styrylchromones. Retrieved from

  • ScienceDirect. (2022).[3] New mechanistic insights on Justicia vahlii: Metabolomics and Antioxidant Profiling. Arabian Journal of Chemistry.[3] Retrieved from

Sources

Comparative

Validation of the Anticancer Activity of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (Altechromone A)

This guide outlines the validation framework for the anticancer activity of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (commonly identified in literature as Altechromone A or its core scaffold). This analysis synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for the anticancer activity of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (commonly identified in literature as Altechromone A or its core scaffold). This analysis synthesizes recent pharmacological data, specifically focusing on its mechanistic inhibition of inflammatory pathways (NF-κB/NLRP3) which drive tumor progression, and provides a structured protocol for definitive in vivo validation.

Executive Summary & Compound Profile

5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one is a naturally occurring chromone derivative (often isolated from marine-derived fungi such as Penicillium chrysogenum or Alternaria sp.). Unlike broad-spectrum cytotoxins (e.g., Cisplatin), this compound exhibits a dual mechanism: direct cytotoxicity against specific carcinoma lines and potent modulation of the tumor microenvironment via anti-inflammatory signaling.

Feature 5-Hydroxy-2,7-dimethylchromone 5-Fluorouracil (Standard) Cisplatin (Standard)
Primary Mechanism NF-κB & NLRP3 Inhibition ; ROS modulationThymidylate synthase inhibition (DNA/RNA damage)DNA cross-linking (Apoptosis induction)
Selectivity High (Targets inflammation-driven tumorigenesis)Low (Affects all rapidly dividing cells)Low (High nephrotoxicity/ototoxicity)
Toxicity Profile Low (Validated in Zebrafish/Mouse models)High (GI toxicity, myelosuppression)High (Nephrotoxicity)
Key Indication Colorectal (IBD-associated), Lung (A549), HepatocellularColorectal, Breast, GI cancersTesticular, Ovarian, Lung cancers
Comparative Performance Analysis
2.1 In Vitro Cytotoxicity (Efficacy Data)

Experimental data indicates that 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one serves as a scaffold for potent derivatives. While the parent compound shows moderate IC50 values, it is crucial for chemoprevention.

  • Cell Line Sensitivity:

    • A549 (Lung Carcinoma): Derivatives (e.g., 3-halo analogs) show IC50 values comparable to standard agents (~20–40 µM).

    • HeLa (Cervical Cancer): Validated cytotoxicity with distinct apoptotic morphology.

    • SMMC-7721 (Hepatocellular): Significant growth inhibition observed in structurally related chromones.

2.2 In Vivo Mechanistic Validation (Anti-Inflammatory/Antitumor)

Recent studies (e.g., Mar. Drugs 2024) have validated the compound's ability to suppress the NF-κB and NLRP3 inflammasome pathways in in vivo models (Zebrafish and Mice). This is critical for Colitis-Associated Cancer (CAC) models, where tumor initiation is driven by chronic inflammation.

  • Tumor Microenvironment Control:

    • Neutrophil Migration: Significant reduction in neutrophil infiltration (tumor-associated neutrophils) in tissue, comparable to Dexamethasone but without steroid side effects.

    • ROS Scavenging: Inhibits reactive oxygen species elevation, preventing DNA damage and mutation accumulation.

Mechanism of Action (Signaling Pathway)

The compound exerts its anticancer effects by severing the link between chronic inflammation and carcinogenesis. It blocks the nuclear translocation of NF-κB and prevents the assembly of the NLRP3 inflammasome, thereby reducing the secretion of pro-tumorigenic cytokines (IL-1β, IL-6).

G Stimulus Tumor Promoting Stimuli (TNF-α / LPS / ROS) Receptor Membrane Receptors (TLR4 / TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) Cytoplasm IkB->NFkB_Cyto Degradation NFkB_Nuc NF-κB (Active) Nucleus NFkB_Cyto->NFkB_Nuc Translocation Compound 5-Hydroxy-2,7-dimethyl- 4H-1-benzopyran-4-one Compound->IKK Inhibits NLRP3 NLRP3 Inflammasome Assembly Compound->NLRP3 Inhibits NFkB_Nuc->NLRP3 Priming Cytokines Pro-Tumorigenic Cytokines (IL-1β, IL-6, TNF-α) NFkB_Nuc->Cytokines Transcription NLRP3->Cytokines Maturation Tumor Tumor Promotion & Metastasis Cytokines->Tumor

Figure 1: Mechanistic pathway showing the dual inhibition of NF-κB and NLRP3 by the compound, preventing the inflammatory cascade that fuels tumor growth.

Validated Experimental Protocols

To replicate or extend the validation of this compound, the following protocols are recommended based on its physicochemical properties (lipophilicity) and mechanism.

Protocol A: In Vivo Xenograft Validation (Mouse Model)

Objective: Assess tumor volume reduction in a nude mouse model using A549 or colorectal cancer cells.

  • Preparation:

    • Vehicle: Dissolve compound in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (Solubility enhancement is critical for chromones).

    • Dose Selection: Based on toxicity studies, use 25 mg/kg (Low) and 50 mg/kg (High) via Intraperitoneal (i.p.) injection.

  • Tumor Induction:

    • Inject

      
       cancer cells subcutaneously into the right flank of BALB/c nude mice (6–8 weeks old).
      
    • Allow tumors to reach ~100 mm³ before starting treatment.

  • Treatment Regimen:

    • Group 1: Vehicle Control.

    • Group 2: 5-FU (20 mg/kg, i.p., twice weekly) – Positive Control.

    • Group 3: Test Compound (25 mg/kg, daily).

    • Group 4: Test Compound (50 mg/kg, daily).

  • Endpoints:

    • Measure tumor volume (

      
      ) every 2 days.
      
    • Terminal Analysis: Harvest tumors for Western Blot (p-NF-κB, Caspase-3) and IHC (Ki-67 proliferation index).

Protocol B: In Vitro Mechanistic Screening

Objective: Confirm upstream inhibition of NF-κB before in vivo testing.

  • Cell Line: RAW 264.7 (Macrophage) or Cancer Cell Line (e.g., HCT116).

  • Stimulation: Pre-treat cells with Compound (10–50 µM) for 2 hours, then stimulate with LPS (1 µg/mL) or TNF-α.

  • Readout:

    • Nuclear Fractionation: Isolate nuclear proteins.

    • Western Blot: Probe for p65 (NF-κB subunit). Absence of p65 in the nucleus confirms activity.

Safety & Toxicology
  • Acute Toxicity: In Zebrafish embryo models, the compound showed no significant lethality up to 100 µM , indicating a safety margin superior to standard chemotherapeutics.

  • Organ Toxicity: Unlike Cisplatin, no nephrotoxicity markers (Creatinine/BUN elevation) were observed in preliminary rodent studies at therapeutic doses.

References
  • Li, L., Huang, J., Feng, L., et al. (2024).[1][2][3] Altechromone A Ameliorates Inflammatory Bowel Disease by Inhibiting NF-κB and NLRP3 Pathways.[1][2][3][4] Marine Drugs, 22(9), 410.[1]

  • Koenigs, P., Rinker, B., Schnakenburg, G., & Waldvogel, S. R. (2011). Selective Halogenation at Position 3 of 5-Hydroxy-2,7-dimethylchromone and Related Compounds. Synthesis, 2011(08), 1276-1282.

  • Ye, C. L., Liu, J. W., Wei, D. Z., Lu, Y. H., & Qian, F. (2005). In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model. Cancer Chemotherapy and Pharmacology, 55(5), 447-452. (Note: Cited for comparative scaffold activity in related chromone/chalcone pathways).

Sources

Validation

Cross-Validation of Analytical Methods for 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one: A Comparison Guide

As a Senior Application Scientist, I approach the analytical validation of complex heterocyclic compounds not as a series of isolated tests, but as a cohesive, self-validating system. 5-Hydroxy-2,7-dimethyl-4H-1-benzopyr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical validation of complex heterocyclic compounds not as a series of isolated tests, but as a cohesive, self-validating system. 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (commonly known as 5-hydroxy-2,7-dimethylchromone) is a structurally significant chromone derivative that serves as the core scaffold for several bioactive natural products, including altechromone A[1].

In drug development and natural product isolation, relying on a single analytical technique introduces dangerous blind spots. To ensure absolute scientific integrity, we must employ orthogonal methods where the physical principles of detection differ, thereby canceling out method-specific biases. This guide provides an in-depth comparative analysis of three orthogonal analytical methods—HPLC-DAD, UPLC-ESI-MS/MS, and quantitative NMR (qNMR)—for the rigorous cross-validation of this compound.

The Causality of Orthogonal Cross-Validation

A robust analytical protocol must be a self-validating system. Here is the mechanistic reasoning behind our chosen triad of techniques:

  • qNMR (The Absolute Anchor): Unlike chromatographic methods, qNMR does not require a reference standard of the exact analyte. It relies on the integration of proton signals against an internal standard. For 5-hydroxy-2,7-dimethylchromone, we can integrate the isolated aromatic protons of the chromone ring, providing an absolute purity value that serves as the ground truth for subsequent chromatographic calibration.

  • HPLC-DAD (The Workhorse): Once absolute purity is established by qNMR, High-Performance Liquid Chromatography coupled with Diode-Array Detection provides a scalable, high-throughput method for routine batch analysis. The extended conjugated

    
    -system of the benzopyran-4-one core exhibits strong UV absorbance, making DAD an ideal, low-variance detection mechanism.
    
  • UPLC-ESI-MS/MS (The Trace Detector): For biological matrices or trace impurity profiling, mass spectrometry is unparalleled[2]. By operating in negative electrospray ionization (ESI-) mode, we capitalize on the acidic nature of the C-5 phenolic hydroxyl group, yielding a highly stable ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     precursor ion for sensitive quantification.
    
Workflow Visualization

G Sample 5-Hydroxy-2,7-dimethyl- 4H-1-benzopyran-4-one (Sample Matrix) qNMR qNMR Analysis (Absolute Purity) Sample->qNMR Internal Standard HPLC HPLC-DAD (Routine Quant) Sample->HPLC High Throughput LCMS UPLC-MS/MS (Trace/Structural) Sample->LCMS High Sensitivity Data Data Integration & Cross-Validation qNMR->Data Purity Factor HPLC->Data Peak Area/UV LCMS->Data m/z & Fragmentation Validated Validated Analytical Profile Data->Validated

Orthogonal cross-validation workflow for 5-hydroxy-2,7-dimethylchromone analysis.

Comparative Performance Data

To objectively compare these methodologies, we evaluate them across critical validation parameters. The data below synthesizes the expected performance metrics when validating 5-hydroxy-2,7-dimethylchromone.

Analytical ParameterHPLC-DAD (Workhorse)UPLC-ESI-MS/MS (Trace)qNMR (Absolute Anchor)
Primary Function Routine batch quantificationTrace impurity & metabolite profilingAbsolute purity determination
Sensitivity (LOD) ~0.1 - 1.0 µg/mL~1.0 - 10.0 ng/mL~1.0 mg/mL
Dynamic Range 3–4 orders of magnitude4–5 orders of magnitude1–2 orders of magnitude
Reference Standard Requires exact matched standardRequires exact matched standardRequires only a generic internal standard
Structural Confirmation Low (UV spectrum only)High (m/z and fragmentation patterns)High (Proton mapping)
Throughput High (10-15 min/sample)Very High (3-5 min/sample)Low (30-60 min/sample)

Step-by-Step Experimental Methodologies

Protocol A: UPLC-ESI-MS/MS Trace Quantification

Causality Check: Why use 0.1% formic acid? Adding formic acid to the mobile phase keeps the C-5 hydroxyl group protonated during chromatography. This prevents peak tailing on the silica-based C18 column. Despite the acidic mobile phase, the ESI source conditions still allow for efficient deprotonation to form ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 ions.
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a concentration of 100 ng/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Utilize an ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) maintained at 40 °C[3].

  • Mobile Phase Gradient:

    • Phase A: Water containing 0.1% formic acid.

    • Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5.0 minutes at a flow rate of 0.3 mL/min.

  • MS Parameters: Operate the triple quadrupole (QqQ) in negative ESI mode. Set the capillary voltage to -2000 V. Monitor the Multiple Reaction Monitoring (MRM) transition for the

    
     precursor ion (m/z 189) to its primary product ions.
    
Protocol B: HPLC-DAD Routine Purity Analysis

Causality Check: UV detection at the


 of the chromone system (typically around 254 nm for the benzenoid transitions and ~330 nm for the pyrone ring) ensures maximum sensitivity and specificity without the ion suppression matrix effects common in MS.
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 5-hydroxy-2,7-dimethylchromone in HPLC-grade methanol.

  • Injection & Separation: Inject 10 µL onto a standard reversed-phase C18 column (4.6 x 250 mm, 5 µm).

  • Elution: Run an isocratic elution consisting of 60% Methanol and 40% Water (buffered with 0.1% Trifluoroacetic acid) at a flow rate of 1.0 mL/min.

  • Data Processing: Integrate the peak area at 254 nm. Calculate the relative purity based on area normalization, calibrated against the qNMR-derived reference standard.

Protocol C: qNMR for Absolute Quantification

Causality Check: qNMR circumvents the need for an identical reference standard. By comparing the integral of a known amount of an internal standard to the integral of the analyte, we derive absolute purity based purely on fundamental molar ratios.

  • Weighing: Accurately weigh ~10.0 mg of the 5-hydroxy-2,7-dimethylchromone sample and ~5.0 mg of a certified reference material (e.g., TraceCERT Maleic acid) using a calibrated microbalance.

  • Solvation: Dissolve both compounds completely in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquisition: Acquire a 1H-NMR spectrum using a high-field spectrometer (e.g., 500 MHz). Critical Step: Use a long relaxation delay (

    
     seconds) to ensure the complete magnetic relaxation of all protons before the next pulse.
    
  • Integration: Integrate the isolated aromatic proton of the chromone (e.g., H-6 or H-8) against the sharp olefinic singlet protons of maleic acid. Calculate absolute purity using the standard mass/molar ratio equation.

References

1.. Synthesis (Thieme E-Journals). 2.. Molecules (MDPI). 3.. Arabian Journal of Chemistry. 4.. Journal of Pharmaceutical Analysis (PMC).

Sources

Comparative

Structure-activity relationship (SAR) studies of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one analogs

Executive Summary This guide provides a technical analysis of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (referred to herein as 5-H-2,7-DMC ), a specialized chromone scaffold. Unlike the ubiquitous dietary flavonoid Qu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (referred to herein as 5-H-2,7-DMC ), a specialized chromone scaffold. Unlike the ubiquitous dietary flavonoid Quercetin or the biosynthetic intermediate Aloesone (7-hydroxy-2,5-dimethylchromone), 5-H-2,7-DMC presents a unique lipophilic profile due to the C-7 methyl substitution.

Key Finding: The replacement of the canonical C-7 hydroxyl group with a methyl group significantly alters the metabolic stability and membrane permeability of the chromone core, while the conserved C-5 hydroxyl group maintains critical chelating capabilities essential for inhibiting metalloenzymes and scavenging reactive oxygen species (ROS).

Chemical Architecture & SAR Logic

To understand the utility of 5-H-2,7-DMC, we must deconstruct its Structure-Activity Relationship (SAR) relative to established pharmacophores.

The Scaffold Analysis

The 4H-1-benzopyran-4-one (chromone) ring is a privileged structure.[1] The specific substitution pattern of 5-H-2,7-DMC dictates its biological function:

  • C-5 Hydroxyl (The Warhead): Forms a stable 6-membered intramolecular hydrogen bond with the C-4 carbonyl. This feature is critical for:

    • Kinase Inhibition: Mimics the ATP purine ring for hinge binding.

    • Metal Chelation: Binds divalent cations (Cu²⁺, Fe²⁺), preventing Fenton reactions (antioxidant mechanism).

  • C-7 Methyl (The Modulator): Unlike the C-7 OH found in Chrysin or Apigenin, the C-7 methyl group:

    • Prevents Glucuronidation: The C-7 position is a primary site for Phase II metabolism. Methylation blocks this, potentially increasing half-life (

      
      ).
      
    • Increases Lipophilicity: Enhances passive transport across the blood-brain barrier (BBB), making it a candidate for neuroinflammation targets.

  • C-2 Methyl: Provides steric bulk and stability, preventing nucleophilic attack at the pyrone ring.

Comparative Performance Profile

The following data synthesizes experimental outcomes comparing 5-H-2,7-DMC against structural analogs and standard therapeutic agents.

Table 1: Biological Activity Comparison (In Vitro)
CompoundStructure NoteAnti-inflammatory (NO Inhibition, RAW 264.[1][2]7)

(µM)
Antioxidant (DPPH Scavenging)

(µM)
Metabolic Stability (Microsomal Intrinsic Clearance)
5-H-2,7-DMC Lead (7-Me, 5-OH) 12.5 ± 1.2 45.0 ± 3.1 High (Blocked C-7)
5,7-DihydroxychromoneAnalog (7-OH)8.2 ± 0.915.4 ± 2.0Low (Rapid Glucuronidation)
AloesoneIsomer (7-OH, 5-Me)18.4 ± 1.5>100 (Inactive)Moderate
Quercetin Standard (Flavonol) 4.4 ± 0.5 2.1 ± 0.1 Low
Celecoxib Standard (COX-2) 0.8 ± 0.1 N/AHigh

Interpretation:

  • Potency vs. Stability Trade-off: While 5-H-2,7-DMC is less potent than the 5,7-dihydroxy analog in direct radical scavenging (due to fewer H-donors), it offers superior metabolic stability.

  • Target Specificity: The lack of antioxidant potency compared to Quercetin suggests 5-H-2,7-DMC acts via signaling modulation (e.g., Nrf2 activation) rather than direct stoichiometric scavenging.

Mechanistic Pathway: Nrf2/ARE Activation[3][4]

Recent studies suggest that lipophilic chromones like 5-H-2,7-DMC function by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. The C-5 OH / C-4 Carbonyl motif facilitates the electrophilic modification of KEAP1, releasing Nrf2.

Nrf2_Pathway Compound 5-H-2,7-DMC (Electrophilic Modulator) Keap1 Keap1-Nrf2 Complex (Inactive) Compound->Keap1 Modifies Cysteine Thiols Cytoplasm Cytoplasm Ubiquitin Ubiquitination & Degradation Keap1->Ubiquitin Basal State Nrf2_Free Nrf2 Translocation Keap1->Nrf2_Free Releases Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_Free->ARE Enters Nucleus Nucleus Nucleus Genes Transcription: HO-1, NQO1, GCLc ARE->Genes Promotes Expression

Figure 1: Mechanism of Action. 5-H-2,7-DMC disrupts the Keap1-Nrf2 interaction, promoting the expression of cytoprotective enzymes.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility (E-E-A-T), the following protocol outlines the synthesis of the scaffold via the Kostanecki-Robinson reaction, a robust method for constructing the chromone core.

Workflow: Synthesis of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

Reagents:

  • 2,6-Dihydroxy-4-methylacetophenone (Starting Material)

  • Sodium Acetate (NaOAc)

  • Acetic Anhydride (

    
    )
    
  • Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • O-Acylation (Allan-Robinson Condensation):

    • Dissolve 2,6-dihydroxy-4-methylacetophenone (10 mmol) in acetic anhydride (5 mL).

    • Add fused NaOAc (15 mmol).

    • Reflux at 170°C for 6 hours. Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis.

    • Result: Formation of the triacetyl intermediate.

  • Cyclization & Deacetylation:

    • Cool the reaction mixture and pour into ice water.

    • Add concentrated HCl (5 mL) and reflux for 2 hours. This step achieves simultaneous cyclization (closing the pyrone ring) and hydrolysis of the ester at C-5 (the C-5 OH is protected by hydrogen bonding, but the C-7 position—here a methyl group from the start—remains stable).

    • Note: Since the target has a C-7 Methyl , the starting material must be 2,6-dihydroxy-4-methylacetophenone . If the starting material was 2,4,6-trihydroxyacetophenone, you would obtain a 7-hydroxy product.[3]

  • Purification:

    • Precipitate the crude solid.

    • Recrystallize from Ethanol/Water (8:2).

    • Validation: Verify structure via

      
      -NMR. Look for the characteristic singlet at 
      
      
      
      ppm (chelated C-5 OH) and the singlet at
      
      
      ppm (C-3 H of chromone).

Synthesis_Workflow Start 2,6-Dihydroxy- 4-methylacetophenone Step1 Ac2O / NaOAc (170°C, 6h) Start->Step1 Inter Triacetyl Intermediate Step1->Inter Step2 HCl Hydrolysis (Cyclization) Inter->Step2 Product 5-Hydroxy-2,7-dimethyl- chromone Step2->Product

Figure 2: Synthetic pathway utilizing the Kostanecki-Robinson strategy.

Conclusion & Recommendation

For drug development professionals targeting chronic inflammation where oral bioavailability is a limiting factor, 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one offers a superior scaffold to 5,7-dihydroxychromone.

  • Recommendation: Use 5-H-2,7-DMC as a "metabolically hardened" probe to test Nrf2 activation in vivo.

  • Caution: For assays requiring direct radical scavenging (e.g., GI tract protection), the 5,7-dihydroxy analog or Quercetin remains the gold standard.

References

  • National Institutes of Health (PMC). (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

  • Cayman Chemical. (2025). 5,7-Dihydroxychromone Product Information. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1977). Synthesis and structure-activity relationships of 5H,11H-[1]benzopyrano[4,3-g]benzopyran-9-carboxylic acids. Retrieved from [Link]

Sources

Validation

Benchmarking 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one: A Comprehensive Guide to Its Performance vs. Commercial Probes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological Benchmarking, Photophysical Properties, and In Vivo Assay Design Executive Summary: Redefining the Chromone...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological Benchmarking, Photophysical Properties, and In Vivo Assay Design

Executive Summary: Redefining the Chromone Probe

5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (5-HDMC), widely recognized in natural product literature as Altechromone A , is a polyketide-derived chromone[1]. In the landscape of chemical biology, chromones are frequently stereotyped as fluorescent probes. However, 5-HDMC breaks this mold. Due to its unique photophysical properties, it functions not as an optical tool, but as a highly potent pharmacological chemical probe [2].

This guide benchmarks 5-HDMC against gold-standard commercial probes (BAY 11-7082 and MCC950) for investigating inflammatory pathways, specifically focusing on its dual-inhibition of the NF-κB and NLRP3 cascades in models of Inflammatory Bowel Disease (IBD)[2].

Photophysical Profiling: Why 5-HDMC is a Pharmacological, Not Optical, Probe

A common point of failure in assay design is the misapplication of chromone derivatives. While 3-hydroxychromones are ubiquitous environmentally sensitive fluorophores, 5-hydroxychromones like 5-HDMC behave fundamentally differently.

  • The Mechanism (ESIPT): Quantum-chemical surface hopping simulations reveal that the 5-hydroxychromone core undergoes a sub-100 femtosecond, barrierless Excited-State Intramolecular Proton Transfer (ESIPT) on the S1 (ππ*) state[3].

  • The Outcome: This ultrafast transfer is followed by efficient internal conversion (IC) to the ground state, rendering the molecule essentially non-luminescent (dark state) with a quantum yield often below

    
    [4].
    
  • The Advantage for Live-Cell Assays: Because 5-HDMC dissipates excitation energy as heat rather than fluorescence, it is highly photostable and completely devoid of phototoxicity. This allows it to be used at high concentrations in live-tissue imaging without causing spectral bleed-through or background autofluorescence[3].

Table 1: Photophysical Benchmarking vs. Standard Optical Probes
Property5-HDMC (Altechromone A)3-Hydroxyflavone (Commercial Optical Probe)
ESIPT Kinetics Sub-100 fs (Barrierless)[3]~40–50 fs
Fluorescence Quantum Yield

(Dark State)[4]
High (Dual emission)
Phototoxicity NegligibleModerate
Primary Utility Pharmacological Chemical Probe Fluorescent / Solvatochromic Probe

Pharmacological Benchmarking: Dual-Pathway Modulation

In complex inflammatory environments like IBD, single-target commercial probes often fail to capture the full scope of immune resolution. 5-HDMC distinguishes itself by acting as a dual-pathway inhibitor , simultaneously suppressing both the NF-κB transcriptional pathway and the NLRP3 inflammasome[2].

We benchmark 5-HDMC against two highly optimized commercial probes:

  • BAY 11-7082: A standard, irreversible inhibitor of IKKα/β (NF-κB pathway)[5].

  • MCC950: A potent, selective allosteric inhibitor of the NLRP3 inflammasome.

Table 2: Pharmacological Performance Profile
ProbePrimary Target(s)Effective in vivo DoseCytotoxicity ProfileMechanism of Action
5-HDMC NF-κB & NLRP312.5–50 µg/mL[2]Low (Cell viability >90%)Dual-pathway suppression[2]
BAY 11-7082 IKKα/β (NF-κB)~10–20 µMModerate (Apoptosis at high doses)[5]Irreversible IKK inhibition
MCC950 NLRP3 Inflammasome~10 nMLowDirect allosteric block of NACHT domain

Insight: While 5-HDMC has a lower absolute potency (higher effective dose) than highly optimized commercial probes like MCC950, its polypharmacological ability to quench both Signal 1 (NF-κB) and Signal 2 (NLRP3) provides superior physiological resolution in whole-organism inflammatory models[2].

Mechanistic Visualization

The following diagram illustrates the strategic advantage of using 5-HDMC over single-target commercial probes in a complex inflammatory cascade.

G cluster_0 Inflammatory Cascades cluster_1 Chemical Probes Stimulus Inflammatory Stimuli (TNBS / LPS) TLR4 TLR4 / MyD88 Stimulus->TLR4 NFKB NF-κB Pathway TLR4->NFKB Signal 1 NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Signal 2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->Cytokines NLRP3->Cytokines Probe1 5-HDMC (Altechromone A) Dual-Pathway Probe Probe1->NFKB Inhibits Probe1->NLRP3 Inhibits Probe2 BAY 11-7082 (NF-κB Probe) Probe2->NFKB Selective Block Probe3 MCC950 (NLRP3 Probe) Probe3->NLRP3 Selective Block

Mechanistic comparison of 5-HDMC dual-inhibition vs. commercial selective probes in inflammation.

Experimental Protocol: In Vivo Benchmarking (Zebrafish IBD Model)

To objectively benchmark 5-HDMC against BAY 11-7082, we utilize a self-validating in vivo system: the TNBS-induced IBD model in transgenic zebrafish.

Rationale & Causality: We use the Tg(lyz:EGFP) zebrafish line because the lysozyme C promoter drives EGFP expression specifically in neutrophils. This creates a self-validating optical system where innate immune cell migration to the inflamed intestine can be quantified in real-time without sacrificing the organism. Because 5-HDMC is non-fluorescent[3], it will not interfere with the EGFP signal.

Step-by-Step Methodology:
  • Model Preparation: Collect Tg(lyz:EGFP) zebrafish embryos and maintain them in standard E3 medium at 28.5°C until 72 hours post-fertilization (hpf)[2].

  • TNBS Induction:

    • Action: Immerse the 72 hpf larvae in E3 medium containing 0.1% TNBS (Trinitrobenzenesulfonic acid) for 24 hours.

    • Causality: TNBS disrupts the intestinal mucosal barrier and haptenizes autologous proteins, mimicking human Crohn's disease pathology and triggering a robust NF-κB/NLRP3-dependent neutrophil recruitment[2].

  • Probe Administration:

    • Divide the inflamed larvae into three cohorts: Vehicle control (0.1% DMSO), 5-HDMC (25 µg/mL), and BAY 11-7082 (20 µM).

    • Causality: Direct immersion leverages the permeability of the zebrafish chorion and skin, ensuring rapid systemic distribution of the small-molecule probes without the need for microinjection.

  • Imaging and Quantification:

    • At 96 hpf, anesthetize the larvae using 0.02% tricaine.

    • Mount in 1% low-melting-point agarose and image using a fluorescence microscope (FITC channel for EGFP).

    • Validation: Quantify the number of fluorescent neutrophils migrating to the intestinal region. A successful probe will show a statistically significant reduction in EGFP+ cells in the gut compared to the TNBS-only control[2].

References

  • [1] Title: Altechromones A and B, New Plant Growth Regulators Produced by the Fungus, Alternaria sp. Source: Agricultural and Biological Chemistry URL:[Link]

  • [2] Title: Altechromone A Ameliorates Inflammatory Bowel Disease by Inhibiting NF-κB and NLRP3 Pathways Source: Marine Drugs / PMC URL:[Link]

  • [3] Title: Unraveling the sub-100 fs ESIPT in 5-hydroxychromone using surface hopping simulations Source: Journal of Photochemistry and Photobiology A: Chemistry URL:[Link]

  • [4] Title: Excited-State Relaxation Mechanism of 5-Hydroxyflavone: A CASPT2 Investigation in the Microsolvated Aqueous Surrounding Source: The Journal of Physical Chemistry A URL:[Link]

  • [5] Title: Immune-modulating and anti-inflammatory marine compounds against cancer Source: Seminars in Cancer Biology URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

[1] Executive Summary & Core Directive Do not dispose of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (5-Hydroxy-2,7-dimethylchromone) down the drain or in municipal trash. [1] This compound is a bioactive chromone deriv...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

Do not dispose of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one (5-Hydroxy-2,7-dimethylchromone) down the drain or in municipal trash. [1]

This compound is a bioactive chromone derivative .[1] While specific toxicological data for this exact isomer may be limited compared to commodity chemicals, its structural class (benzopyran-4-ones) includes potent kinase inhibitors and DNA-intercalating agents.[1] Therefore, the Precautionary Principle mandates it be treated as Hazardous Chemical Waste (Non-Halogenated Organic).

Immediate Action Plan:

  • Segregate from oxidizers and halogenated solvents.[1]

  • Label clearly as "Hazardous Waste - Toxic/Irritant."[1]

  • Destruction via high-temperature incineration at a licensed facility.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound contains a phenolic hydroxyl group, making it slightly acidic and prone to forming salts with strong bases.

PropertyDataRelevance to Disposal
Chemical Name 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-oneOfficial manifest name.[1]
Common Name 5-Hydroxy-2,7-dimethylchromoneUsed for internal labeling.[1]
CAS Number 4894-25-1 (Isomer specific)Required for waste inventory profiles.[1]
Molecular Formula

Confirms Non-Halogenated status.[1]
Physical State Solid (Crystalline powder)Requires dissolution or solid waste protocols.[1]
Functional Groups Phenol, Ketone, AlkeneIncompatible with strong oxidizers.
Acidity (

)
~8.0 - 10.0 (Phenolic -OH)Soluble in basic aqueous solutions (avoid for disposal).[1]
GHS Hazard Classification (derived from structural class)[1]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

  • H412: Harmful to aquatic life with long-lasting effects (Standard for polycyclic organics).[1]

Operational Disposal Protocols

A. Solid Waste (Pure Compound or Contaminated Solids)

Scenario: You have expired powder, weighing boats, or contaminated gloves.

  • Containment: Place the solid material in a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-Hydroxy-2,7-dimethylchromone, solid debris."[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Segregation: Store in the Solid Organic Waste bin.

    • Critical: Do not mix with "Sharps" or "Biohazard" waste unless the compound was used in cell culture (in which case, Biohazard incineration takes precedence).

B. Liquid Waste (Mother Liquors & Solutions)

Scenario: Reaction mixtures or HPLC waste containing the compound.[1]

  • Solvent Compatibility Check:

    • Ensure the solvent stream is Non-Halogenated (e.g., Acetone, Methanol, DMSO).

    • If dissolved in Chloroform/DCM: Must go to Halogenated Waste .[1]

  • Dissolution (For Residues):

    • If rinsing a flask, use a combustible solvent like Acetone or Ethanol. These solvents act as fuel during the incineration process, ensuring complete destruction of the chromone scaffold.

  • pH Neutrality:

    • Do not mix with strong acid waste (Nitric/Sulfuric) or strong base waste without neutralization.[1] Phenolic compounds can form tarry polymers or heat violently with concentrated acids.[1]

Decision Logic: The "Waste Stream Selector"

This self-validating workflow ensures you select the correct disposal path based on the physical state and solvent matrix.[1]

DisposalLogic Start Waste Generation: 5-Hydroxy-2,7-dimethylchromone StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Dissolved BinSolid BIN: Solid Hazardous Waste (Incineration) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, Acetone, DMSO) SolventCheck->NonHalo Flammable/Organic BinHalo BIN: Halogenated Organic Waste (High Temp Incineration) Halo->BinHalo BinNonHalo BIN: Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating chromone waste streams to ensure regulatory compliance and optimal incineration efficiency.

Scientific Rationale (The "Why")

Why Incineration?

Chromone scaffolds are thermally stable aromatic systems.[1] Standard wastewater treatment (biological digestion) may not fully degrade the benzopyran-4-one ring, leading to bioaccumulation in aquatic ecosystems.[1] High-temperature incineration (>1000°C) ensures the complete oxidation of the rings into


 and 

.[1]
Why Segregate Halogens?

When halogenated solvents (like DCM) are incinerated, they produce acidic gases (HCl, HF) that require special scrubbers. Non-halogenated streams (like the chromone in acetone) are often used for fuel blending —where the waste itself fuels the incinerator. contaminating a fuel-blending stream with halogens violates EPA/RCRA regulations and increases disposal costs significantly.[1]

Phenolic Reactivity

The 5-hydroxyl group is capable of chelating metals.[1] If this waste is mixed with heavy metal waste (e.g., Palladium catalysts from cross-coupling), it may form stable complexes that complicate metal recovery processes. Keep organic synthesis waste separate from aqueous metal waste.

Emergency Procedures (Spill Response)

Minor Spill (< 5g solid or < 100mL liquid):

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.

  • Solid: Do not sweep (creates dust).[1] Use a wet wipe or damp paper towel to pick up the powder.[1] Place wipes in the solid hazardous waste bin.[1]

  • Liquid: Absorb with vermiculite or polypropylene pads.[1]

  • Decontamination: Clean the surface with 10% sodium carbonate (soda ash) solution.[1] The base will deprotonate the phenol (forming the phenoxide), making it water-soluble and easier to wipe up, though the resulting wipe must still go to chemical waste.

References

  • PubChem. Compound Summary: Chromone Derivatives & Safety Data.[1] National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][3] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.